1-Hexyl-3-phenyl-2-thiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105168. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hexyl-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-2-3-4-8-11-14-13(16)15-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHZXAKBZYJLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374718 | |
| Record name | 1-Hexyl-3-phenyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15153-13-6 | |
| Record name | 15153-13-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexyl-3-phenyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15153-13-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Hexyl-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Hexyl-3-phenyl-2-thiourea, a disubstituted thiourea derivative with potential applications in medicinal chemistry and materials science. This document outlines a reliable synthetic protocol and details the expected analytical data for the structural elucidation of the target compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the nucleophilic addition of hexylamine to phenyl isothiocyanate.[1] This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol
Materials:
-
Hexylamine
-
Phenyl isothiocyanate
-
Ethanol (or Tetrahydrofuran)
-
Hexane
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heating)
-
Dropping funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
In a round-bottom flask, dissolve hexylamine (1.0 equivalent) in ethanol (or THF) to make a 0.5 M solution.
-
To this stirring solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature over a period of 10-15 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours. Gentle heating can be applied to expedite the reaction if necessary.[1]
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified by recrystallization. A common solvent system for recrystallization of thiourea derivatives is ethanol/water or hexane. The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. The solution is then allowed to cool to room temperature and subsequently in an ice bath to induce crystallization.
-
The purified crystals are collected by vacuum filtration, washed with cold hexane, and dried in a vacuum oven.
-
The final product, this compound, is typically obtained as a white solid. The yield and melting point of the purified product should be recorded.
Characterization of this compound
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂S |
| Molecular Weight | 236.38 g/mol [1][2] |
| Appearance | White solid |
| Melting Point | Not explicitly reported in searches |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar thiourea derivatives.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.2-7.5 | Multiplet | 5H | Aromatic protons (Phenyl-H) |
| ~ 6.5-7.0 | Broad s | 2H | N-H protons |
| ~ 3.5-3.7 | Multiplet | 2H | -CH₂- adjacent to N (Hexyl) |
| ~ 1.5-1.7 | Multiplet | 2H | -CH₂- β to N (Hexyl) |
| ~ 1.2-1.4 | Multiplet | 6H | -(CH₂)₃- (Hexyl) |
| ~ 0.8-0.9 | Triplet | 3H | Terminal -CH₃ (Hexyl) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 180-182 | C=S (Thiourea) |
| ~ 138-140 | Quaternary C (Phenyl) |
| ~ 128-130 | Aromatic C-H (Phenyl) |
| ~ 125-127 | Aromatic C-H (Phenyl) |
| ~ 123-125 | Aromatic C-H (Phenyl) |
| ~ 48-50 | -CH₂- adjacent to N (Hexyl) |
| ~ 31-32 | -CH₂- (Hexyl) |
| ~ 28-30 | -CH₂- (Hexyl) |
| ~ 26-27 | -CH₂- (Hexyl) |
| ~ 22-23 | -CH₂- (Hexyl) |
| ~ 13-14 | -CH₃ (Hexyl) |
Table 3: Expected FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3200-3400 | N-H stretching |
| ~ 2850-2960 | C-H stretching (aliphatic) |
| ~ 1590-1610 | C=C stretching (aromatic) |
| ~ 1500-1550 | N-H bending |
| ~ 1300-1350 | C-N stretching |
| ~ 1000-1200 | C=S stretching |
Table 4: Expected Mass Spectrometry Data
| m/z Value | Assignment |
| ~ 236.1 | [M]⁺ (Molecular ion) |
| ~ 135.0 | [C₆H₅NCS]⁺ |
| ~ 101.1 | [C₆H₁₃NH₂]⁺ |
| ~ 93.1 | [C₆H₅NH₂]⁺ |
| ~ 77.1 | [C₆H₅]⁺ |
Visualizations
The following diagrams illustrate the synthesis and characterization workflow for this compound.
References
N-Hexyl-N'-Phenylthiourea Derivatives: A Deep Dive into Their Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-hexyl-N'-phenylthiourea scaffold has emerged as a promising framework in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These compounds have garnered significant attention for their potential in developing novel therapeutic agents against various diseases, including cancer, microbial infections, and conditions associated with oxidative stress and enzymatic dysregulation. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of N-hexyl-N'-phenylthiourea derivatives and their structurally related analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Quantitative Biological Activity Data
The biological efficacy of N-hexyl-N'-phenylthiourea and related derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance in different biological assays.
Table 1: Anticancer Activity
The anticancer potential of various thiourea derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth, with lower values indicating higher potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-substituted thiourea | DC27 (an N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea) | Human Lung Carcinoma | 2.5 - 12.9 | [1] |
| Halogenated phenylthiourea | 3,4-dichlorophenylthiourea | Metastatic Colon Cancer (SW620) | 1.5 ± 0.72 | [2] |
| Halogenated phenylthiourea | 4-(trifluoromethyl)phenylthiourea | Metastatic Colon Cancer (SW620) | 5.8 ± 0.76 | [2] |
| Halogenated phenylthiourea | 4-chlorophenylthiourea | Metastatic Colon Cancer (SW620) | 7.6 ± 1.75 | [2] |
| Halogenated phenylthiourea | 3-chloro-4-fluorophenylthiourea | Metastatic Colon Cancer (SW620) | 9.4 ± 1.85 | [2] |
| N-benzoyl-N'-phenylthiourea | N-(4-t-butylbenzoyl)-N'-phenylthiourea | Breast Cancer (MCF-7) | Data not specified | [3] |
| N-benzoyl-N'-phenylthiourea | N-(4-t-butylbenzoyl)-N'-phenylthiourea | Breast Cancer (T47D) | Data not specified | [3] |
| N-benzoyl-N'-phenylthiourea | N-(4-t-butylbenzoyl)-N'-phenylthiourea | Cervical Cancer (HeLa) | Data not specified | [3] |
| N-benzoyl-N'-phenylthiourea | N-(2,4-dichloro)benzoyl-N'-phenylthiourea | Breast Cancer (MCF-7) | 0.31 mM | [4] |
| N-benzoyl-N'-phenylthiourea | N-(2,4-dichloro)benzoyl-N'-phenylthiourea | Breast Cancer (T47D) | 0.94 mM | [4] |
Note: Some studies did not provide specific IC50 values but indicated significant cytotoxic activity.
Table 2: Antimicrobial Activity
Several thiourea derivatives have been investigated for their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-acyl thiourea | Compounds 1b and 1d | E. coli ATCC 25922 (anti-biofilm) | 625 | [5][6] |
| Thiourea derivatives | Compounds 3a–3g | S. aureus, E. faecalis, E. coli, P. aeruginosa | >5000 to 1250 | [7] |
| Thiourea derivatives | L1-L5 and their Ni2+ and Cu2+ complexes | Various bacteria | 50 - 400 | [8] |
| Thiourea derivatives | L1-L5 and their Ni2+ and Cu2+ complexes | Various yeasts | 25 - 100 | [8] |
| N-ethyl-UBTs | Compounds 21a–c | S. aureus 29213 | 0.03–0.06 | [9] |
| N-ethyl-UBTs | Compounds 21a–c | S. pyogenes | 0.06–0.12 | [9] |
| N-ethyl-UBTs | Compounds 21a–c | H. influenzae 49247a | 0.25–1 | [9] |
Table 3: Enzyme Inhibition
Thiourea derivatives are known to inhibit various enzymes. The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce the activity of an enzyme by half.
| Compound Class | Specific Derivative | Enzyme | IC50 (µg/mL) | Reference |
| Unsymmetrical thiourea | Compound 1 | Acetylcholinesterase (AChE) | 27.05 | [10] |
| Unsymmetrical thiourea | Compound 1 | Butyrylcholinesterase (BChE) | 22.60 | [10] |
| Phenylthiourea | Phenylthiourea (PTU) | Phenoloxidase | 0.21 ± 0.09 µM | [11] |
Table 4: Antioxidant Activity
The antioxidant capacity of thiourea derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound that scavenges 50% of the DPPH radicals.
| Compound Class | Specific Derivative | Antioxidant Activity (IC50 in µg/mL) | Reference |
| N-acyl thiourea | Compound 1d | ~43% inhibition (concentration not specified) | [6] |
| Thiourea derivative | 1,3-bis(3,4-dichlorophenyl) thiourea | 45 (DPPH assay) | [7] |
| Thiourea derivative | 1,3-bis(3,4-dichlorophenyl) thiourea | 52 (ABTS assay) | [7] |
| Thiourea derivatives | Compounds 29, 27, 24 | 5.8, 42.3, 45 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of N-hexyl-N'-phenylthiourea and related derivatives.
General Synthesis of N-Acyl-N'-Phenylthiourea Derivatives
The synthesis of N-acyl thiourea derivatives typically involves the condensation of an acid chloride with ammonium thiocyanate to form an isothiocyanate intermediate, which then reacts with a primary amine.[5]
Materials:
-
Appropriate acid chloride (e.g., benzoyl chloride)
-
Ammonium thiocyanate
-
Anhydrous acetone
-
Appropriate amine (e.g., aniline for N-phenyl derivatives)
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve ammonium thiocyanate in anhydrous acetone.
-
To this solution, add the acid chloride dropwise with stirring.
-
Reflux the mixture for a specified period to form the acyl isothiocyanate.
-
After cooling, add the desired amine to the reaction mixture.
-
Reflux the new mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter, wash, and dry the crude product.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure N-acyl-N'-phenylthiourea derivative.
Caption: General synthetic route for N-acyl-N'-phenylthiourea derivatives.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
Thiourea derivative solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of the thiourea derivative and incubate for 72 hours.[12]
-
After incubation, remove the treatment medium.
-
Add 20 µL of MTT solution to each well and incubate for 1.5 - 4 hours at 37°C until purple formazan crystals are visible.[12]
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Thiourea derivative solutions at various concentrations
-
96-well microplates
-
Inoculum of the microorganism
Procedure:
-
Prepare serial dilutions of the thiourea derivative in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well of the microplate.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition: Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.[12]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Potassium phosphate buffer (pH 6.8)
-
Thiourea derivative solutions at various concentrations
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the thiourea derivative solution at various concentrations.
-
Add the tyrosinase enzyme solution and pre-incubate.
-
Initiate the reaction by adding the L-DOPA substrate solution.
-
Measure the formation of dopachrome by reading the absorbance at a specific wavelength (e.g., 475 nm) over time.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological activities of N-hexyl-N'-phenylthiourea and related derivatives are attributed to their interaction with specific molecular targets and signaling pathways.
Anticancer Mechanism: EGFR Signaling Pathway Inhibition
Several N-acyl-N'-phenylthiourea derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[12][13] Overactivation of EGFR is a common feature in many cancers, leading to increased cell proliferation and survival.[13] Inhibition of this pathway can induce apoptosis (programmed cell death).[13] Specifically, these derivatives can inhibit the tyrosine kinase activity of EGFR, blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[12]
Caption: Inhibition of the EGFR signaling pathway by N-acyl-N'-phenylthiourea derivatives.
Antimicrobial Mechanism: Potential DNA Gyrase Inhibition
A potential mechanism of action for the antimicrobial activity of some thiourea derivatives is the inhibition of bacterial DNA gyrase.[13] This essential enzyme is responsible for managing DNA supercoiling during replication and transcription. Its inhibition leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death.[13]
Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.
References
- 1. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jppres.com [jppres.com]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
1-Hexyl-3-phenyl-2-thiourea: A Technical Guide to its Potential Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hexyl-3-phenyl-2-thiourea is a disubstituted thiourea derivative that holds considerable promise in the field of medicinal chemistry. The thiourea scaffold is a versatile pharmacophore known to impart a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and underlying mechanisms of action of this compound and its closely related analogues. While specific quantitative biological data for this compound is limited in publicly available literature, this document compiles representative data from structurally similar compounds to illustrate the potential of this chemical class. Detailed experimental protocols for synthesis and key biological assays are provided, alongside visualizations of synthetic pathways and biological mechanisms to facilitate further research and drug development efforts.
Introduction
Thiourea derivatives have long been a subject of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, antifungal, and enzyme inhibitory activities.[1][2] The presence of a reactive thiocarbonyl group and the ability to form stable complexes with metal ions contribute to their broad spectrum of biological actions.[3] this compound, with its lipophilic hexyl group and aromatic phenyl moiety, presents a unique combination of structural features that may enhance its bioavailability and interaction with biological targets. The lipophilic nature of the hexyl group, for instance, can facilitate the transport of the molecule across microbial cell membranes.[1] This guide explores the existing knowledge on this compound and its analogues, highlighting its potential as a lead compound for the development of novel therapeutic agents.
Synthesis
The most common and efficient method for synthesizing this compound is through the nucleophilic addition of hexylamine to phenyl isothiocyanate.[1] This reaction is typically carried out in an anhydrous inert organic solvent.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of N,N'-disubstituted thioureas, which can be adapted for this compound.[4]
-
Preparation of Reactant Solution: In a round-bottom flask, dissolve 10.0 g of the desired amine (e.g., isobutylamine) in 150 ml of an anhydrous inert solvent such as methylene chloride.
-
Addition of Isothiocyanate: While stirring the amine solution at room temperature (20-25°C), add a solution of 25.0 g of the corresponding isothiocyanate (e.g., 5-chloro-2-methylphenylisothiocyanate) in 25 ml of methylene chloride dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2 hours.
-
Isolation of Product: Distill off the methylene chloride. During the distillation process, gradually add methyl tert-butyl ether to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., heptane), and dry under vacuum to a constant weight.
Potential Medicinal Applications
Thiourea derivatives have been extensively studied for a variety of medicinal applications. While specific data for this compound is scarce, the following sections present data for related compounds to highlight the potential therapeutic areas.
Anticancer Activity
Numerous thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][5] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death).[6]
Table 1: Representative Cytotoxic Activity of Thiourea Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [5] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [5] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF7 | 7.0 | [5] |
| 3-(trifluoromethyl)phenylthiourea analogs | SW480, SW620, PC3, K-562 | ≤ 10 | [7] |
| 1-Benzoyl-3-methyl thiourea derivatives | HeLa | 160–383 µg/mL | [8] |
Note: The data presented is for structurally related thiourea derivatives and not for this compound itself.
Thiourea derivatives can induce apoptosis through the intrinsic pathway, which involves mitochondrial signaling.
Caption: Proposed intrinsic apoptosis pathway induced by thiourea derivatives.
Antimicrobial and Antifungal Activity
Thiourea derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1][3] The mechanism is thought to involve the disruption of cellular processes due to the compound's ability to chelate metal ions essential for microbial growth.
Table 2: Representative Antimicrobial Activity of Thiourea Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Thiourea Derivative A | 100 | 200 | 50 | [1] |
| Thiourea Derivative B | 50 | 100 | 25 | [1] |
| Thiourea derivatives with thiophene skeleton | - | - | Broad spectrum | [9] |
| Thiourea derivative TD4 | 2-16 (MRSA) | >256 | - | [10][11] |
Note: The data presented is for structurally related thiourea derivatives and not for this compound itself.
Enzyme Inhibition: Tyrosinase
Certain thiourea derivatives are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1][10] This inhibitory action makes them potential candidates for the development of skin-lightening agents and treatments for hyperpigmentation.[1] The proposed mechanism involves the chelation of copper ions in the active site of the enzyme by the sulfur atom of the thiourea moiety.[1][10]
Caption: Mechanism of tyrosinase inhibition by thiourea derivatives.
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activity of thiourea derivatives.
Anticancer Activity (MTT Assay)
This protocol is adapted from standard cytotoxicity screening methods.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivative (dissolved in a suitable solvent like DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Antimicrobial Activity (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.
-
Serial Dilution: Perform serial dilutions of the thiourea derivative in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Tyrosinase Inhibition Assay
This protocol is based on the enzymatic conversion of L-DOPA.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase enzyme, and the thiourea derivative at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiation of Reaction: Add L-DOPA solution to initiate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculation of Inhibition: Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence and absence of the inhibitor.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The collective evidence from studies on related thiourea derivatives suggests its potential in anticancer, antimicrobial, and dermatological applications. However, a significant lack of specific biological data for this particular compound necessitates further investigation.
Future research should focus on:
-
Comprehensive Biological Screening: Systematic evaluation of the cytotoxic, antimicrobial, and enzyme inhibitory activities of this compound.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to optimize potency and selectivity.
-
In Vivo Efficacy and Toxicity Studies: Assessment of the therapeutic potential and safety profile in preclinical animal models.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new and effective medicines.
References
- 1. This compound | 15153-13-6 | Benchchem [benchchem.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 3. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]
- 4. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
1-Hexyl-3-phenyl-2-thiourea as a Tyrosinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-hexyl-3-phenyl-2-thiourea as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of agents for hyperpigmentation disorders and for applications in the cosmetic industry. This document details the mechanism of action, synthesis, and methods for evaluating the inhibitory potential of this compound against tyrosinase. While this compound is recognized as a tyrosinase inhibitor, specific quantitative inhibitory data is not widely available in peer-reviewed literature. Therefore, this guide also provides generalized yet detailed experimental protocols for its characterization.
Introduction
Melanin, the primary pigment responsible for coloration in skin, hair, and eyes, is produced through a process called melanogenesis. The enzyme tyrosinase (EC 1.14.18.1) plays a critical, rate-limiting role in this pathway, catalyzing the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a key therapeutic and cosmetic target.
Thiourea and its derivatives have emerged as a significant class of tyrosinase inhibitors. Their proposed mechanism of action involves the chelation of the copper ions located within the active site of the enzyme, thereby rendering it inactive. This compound, a lipophilic derivative of phenylthiourea, is a known inhibitor of tyrosinase, though detailed characterization of its inhibitory kinetics is not extensively documented. This guide aims to consolidate the available information and provide a framework for its scientific evaluation.
Mechanism of Action
The primary mechanism by which this compound is believed to inhibit tyrosinase is through the chelation of the two copper ions (Cu²⁺) present in the enzyme's active site. The thiocarbonyl group (C=S) of the thiourea moiety is thought to be the key functional group responsible for this interaction. The sulfur atom, with its available lone pairs of electrons, can coordinate with the copper ions, effectively displacing or distorting the geometry of the catalytically essential water molecule or substrate binding. This sequestration of the copper ions prevents the enzyme from carrying out its catalytic function.
The lipophilic hexyl group of the molecule may enhance its ability to penetrate cellular membranes and interact with the enzyme within melanosomes.
Synthesis
This compound is typically synthesized through a straightforward and high-yielding nucleophilic addition reaction between hexylamine and phenyl isothiocyanate.
A general protocol for the synthesis is as follows:
Materials:
-
Hexylamine
-
Phenyl isothiocyanate
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or dichloromethane)
Procedure:
-
Dissolve equimolar amounts of hexylamine and phenyl isothiocyanate in a suitable anhydrous solvent in a round-bottom flask.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure.
-
The resulting solid product, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.
-
The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Quantitative Data
As of the last update, specific quantitative data such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) for this compound against tyrosinase are not widely reported in publicly accessible scientific literature. The following table is provided as a template for presenting such data once it is determined experimentally. For comparison, data for the parent compound, phenylthiourea (PTU), and a common standard inhibitor, kojic acid, are often cited.
Table 1: Tyrosinase Inhibitory Activity (Template)
| Compound | Tyrosinase Source | Substrate | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) | Reference |
| This compound | Mushroom | L-DOPA | To be determined | To be determined | To be determined | |
| Phenylthiourea (PTU) | Mushroom | L-DOPA | Variable | Variable | Variable | Literature |
| Kojic Acid | Mushroom | L-DOPA | Variable | Competitive | Variable | Literature |
Experimental Protocols
The following are detailed, generalized protocols for the evaluation of this compound as a tyrosinase inhibitor.
Mushroom Tyrosinase Activity Assay
This assay is a common in vitro method to screen for tyrosinase inhibitors. It measures the enzymatic conversion of L-DOPA to dopachrome, which can be monitored spectrophotometrically.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer from a stock solution in DMSO. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
A specific volume of the tyrosinase solution
-
A specific volume of the inhibitor solution (or vehicle for control)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a specific volume of the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (typically 475-490 nm for dopachrome formation) at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinetic Analysis of Tyrosinase Inhibition
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), kinetic studies are performed by varying the concentrations of both the substrate (L-DOPA) and the inhibitor.
Procedure:
-
Perform the tyrosinase activity assay as described in section 5.1, but with varying concentrations of L-DOPA at several fixed concentrations of this compound (including a zero-inhibitor control).
-
Determine the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), Hanes-Woolf plot ([S]/V₀ vs. [S]), or Eadie-Hofstee plot (V₀ vs. V₀/[S]).
-
The pattern of the lines on these plots will indicate the type of inhibition. For example, in a Lineweaver-Burk plot:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed-type inhibition: Lines intersect in the second or third quadrant.
-
-
The inhibition constant (Kᵢ) can be calculated from the replots of the slopes or intercepts of the primary plots against the inhibitor concentration.
Conclusion
This compound is a recognized inhibitor of tyrosinase, with a proposed mechanism involving the chelation of copper ions in the enzyme's active site. While its synthesis is well-established, a detailed public record of its quantitative inhibitory activity and kinetic parameters is currently lacking. The experimental protocols provided in this guide offer a robust framework for researchers to determine these crucial parameters and further elucidate the potential of this compound as a therapeutic or cosmetic agent for the modulation of melanogenesis. Further studies are warranted to fully characterize its inhibitory profile and to evaluate its efficacy and safety in more complex biological systems.
1-Hexyl-3-phenyl-2-thiourea: An In-Depth Technical Guide to its Antimicrobial and Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have long been a subject of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This technical guide focuses on a specific derivative, 1-Hexyl-3-phenyl-2-thiourea, exploring its potential as a valuable scaffold for the development of novel anti-infective agents. The structural features of thioureas, particularly the presence of a reactive thiocarbonyl group and N-H hydrogen bond donors, are believed to be crucial for their biological activity, allowing for interactions with various biological targets. This document provides a comprehensive overview of the available data, detailed experimental protocols for its evaluation, and visualizations of key experimental workflows.
Synthesis and Chemical Properties
The primary and most common method for synthesizing this compound is through the nucleophilic addition of hexylamine to phenyl isothiocyanate. This straightforward and efficient reaction is widely adopted for the preparation of N,N'-disubstituted thioureas.
General Synthetic Pathway:
Caption: General synthesis of this compound.
The reactivity of this compound is primarily centered around the thiocarbonyl group, which can undergo oxidation, reduction, and nucleophilic substitution reactions. These reactive properties make it a versatile building block for further chemical modifications.
Antimicrobial and Antifungal Activity: A Review of Thiourea Derivatives
While specific quantitative data for this compound is not extensively available in publicly accessible literature, the broader class of N-alkyl-N'-aryl thioureas has demonstrated significant antimicrobial and antifungal properties. The following tables summarize representative data for analogous thiourea derivatives to provide a contextual understanding of their potential efficacy.
Table 1: Representative Antibacterial Activity of Thiourea Derivatives
| Compound Class | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound | MIC (µg/mL) |
| N-Aryl Thioureas | Staphylococcus aureus | 16 - 64 | Ciprofloxacin | 0.5 - 2 |
| Escherichia coli | 32 - 128 | Ciprofloxacin | 0.25 - 1 | |
| N-Acyl Thioureas | Pseudomonas aeruginosa | >128 | Gentamicin | 1 - 4 |
| Bacillus subtilis | 8 - 32 | Ciprofloxacin | 0.5 - 2 |
Table 2: Representative Antifungal Activity of Thiourea Derivatives
| Compound Class | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound | MIC (µg/mL) |
| N-Aryl Thioureas | Candida albicans | 8 - 64 | Fluconazole | 0.25 - 4 |
| Aspergillus niger | 16 - 128 | Amphotericin B | 0.5 - 2 | |
| N-Thienyl Thioureas | Candida glabrata | 4 - 32 | Fluconazole | 8 - 64 |
| Cryptococcus neoformans | 16 - 64 | Amphotericin B | 0.25 - 1 |
Note: The data presented in these tables are representative of the broader class of thiourea derivatives and are intended for illustrative purposes. Specific values for this compound may vary.
Proposed Mechanisms of Action
The precise mechanism of action for this compound is not definitively established. However, based on studies of related thiourea derivatives, several potential mechanisms have been proposed:
-
Enzyme Inhibition: Phenylthiourea and its derivatives are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. It is hypothesized that the thiourea moiety can chelate copper ions within the active site of various metalloenzymes that are essential for microbial survival.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the hexyl and phenyl groups may facilitate the insertion of the molecule into the microbial cell membrane, leading to disruption of its structure and function, increased permeability, and ultimately cell death.
-
Inhibition of Biofilm Formation: Some thiourea derivatives have been shown to interfere with quorum sensing pathways, which are crucial for the formation and maintenance of microbial biofilms.
Caption: Proposed mechanisms of antimicrobial action.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antimicrobial and antifungal potential of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Determination:
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls:
-
Positive Control: A well containing a known effective antibiotic.
-
Negative Control (Growth Control): A well containing broth and inoculum only.
-
Sterility Control: A well containing broth only.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates at 35-37°C for 24-48 hours.
-
The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Conclusion and Future Directions
While specific, publicly available quantitative data on the antimicrobial and antifungal activity of this compound is limited, the extensive research on analogous thiourea derivatives strongly suggests its potential as a promising anti-infective agent. The synthetic accessibility and the established biological activity of the thiourea scaffold make this compound a compelling candidate for further investigation.
Future research should focus on:
-
Comprehensive in vitro screening: Testing this compound against a broad panel of clinically relevant bacterial and fungal pathogens to determine its MIC, MBC, and MFC values.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating a series of related derivatives to optimize potency and selectivity.
-
In vivo efficacy and toxicity studies: Assessing the compound's performance and safety profile in animal models of infection.
The methodologies and contextual data provided in this guide offer a solid foundation for researchers and drug development professionals to embark on a thorough evaluation of this compound as a potential next-generation antimicrobial or antifungal therapeutic.
Unlocking the Anticancer Potential of Substituted Thiourea Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted thiourea derivatives have emerged as a versatile and promising class of compounds in the field of oncology. Their structural diversity and ability to interact with various biological targets make them attractive candidates for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the anticancer properties of substituted thiourea compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Core Concepts: The Anticancer Mechanisms of Thiourea Derivatives
Thiourea-based compounds exert their anticancer effects through a multitude of mechanisms, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] These derivatives have been shown to act as inhibitors of crucial enzymes such as protein tyrosine kinases, topoisomerases, and carbonic anhydrases.[1][3] Furthermore, many substituted thioureas can induce programmed cell death, or apoptosis, in cancer cells, a cornerstone of effective cancer chemotherapy.[2] Their ability to target multiple pathways simultaneously presents a promising strategy to overcome drug resistance, a significant challenge in cancer treatment.[4]
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of substituted thiourea derivatives is a key indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The following tables summarize the IC50 values of various substituted thiourea compounds against a panel of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [4] |
| TKR15 | A549 (Lung) | 0.21 | [5] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW620 (Metastatic Colon) | 1.5 | [4] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | K562 (Chronic Myelogenous Leukemia) | 6.3 | [4] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW480 (Primary Colon) | 9.0 | [4] |
| N-methyl piperazine containing thiourea (60h) | K562 (Chronic Myelogenous Leukemia) | 5.8 | [6] |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative (20) | SkBR3 (Breast) | 0.7 | [4] |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative (20) | MCF-7 (Breast) | 1.3 | [4] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [7] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [7] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | [7] |
| ATX 11 (iodine at meta position) | HK-1 (Nasopharyngeal Carcinoma) | 4.7 ± 0.7 | [8] |
| 3,5-bis(trifluoromethyl)phenyl containing thiourea (10e) | NCI-H460 (Lung) | 1.86 | [9] |
| 3,5-bis(trifluoromethyl)phenyl containing thiourea (10e) | HepG2 (Liver) | 6.21 | [9] |
| 3,5-bis(trifluoromethyl)phenyl containing thiourea (10e) | HCT116 (Colon) | 6.42 | [9] |
| 3,5-bis(trifluoromethyl)phenyl containing thiourea (10e) | PLC/PRF/5 (Liver) | 7.82 | [9] |
| 3,5-bis(trifluoromethyl)phenyl containing thiourea (10e) | MDA-MB-231 (Breast) | 8.21 | [9] |
| 3,5-bis(trifluoromethyl)phenyl containing thiourea (10e) | MCF-7 (Breast) | 9.19 | [9] |
| 3,5-bis(trifluoromethyl)phenyl containing thiourea (10e) | Colo-205 (Colon) | 9.92 | [9] |
| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(arylthioureido)benzenesulfonamides (26) | HepG2, MCF-7, Caco-2, PC-3 | 15.08 - 20.5 µg/mL | [10] |
| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea (63) | MCF-7 (Breast) | 25.8 | [10] |
| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea (63) | MDA-MB-231 (Breast) | 54.3 | [10] |
| N,N'-diphenylthiourea (1) | MCF-7 (Breast) | 338 | [4] |
| Allylthiourea (ATU) | MCF-7 (Breast) | 5220 | [11] |
| Allylthiourea (ATU) | MCF-7/HER-2 (Breast) | 3170 | [11] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 (Breast) | 1470 | [11] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 (Breast) | 640 | [11] |
| 4-nitrobenzoyl-3-allylthiourea | MCF-7 (Breast) | 225 | [11] |
| 4-nitrobenzoyl-3-allylthiourea | MCF-7/HER-2 (Breast) | 85 | [11] |
| 4-methyl-3-benzoyl allylthiourea | T47D (Breast) | 296 | [11] |
| 4-methyl-3-benzoyl allylthiourea | MCF7/HER2 (Breast) | 134 | [11] |
Experimental Protocols
The evaluation of the anticancer properties of substituted thiourea compounds relies on a series of well-established in vitro assays. The following sections provide detailed methodologies for these key experiments.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Substituted thiourea compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the substituted thiourea compounds (typically ranging from 0.1 to 100 µM) and incubate for an additional 48-72 hours. Include a vehicle-treated control group.[12]
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate the plate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.[13]
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[13]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the substituted thiourea compound at its IC50 concentration for 24-48 hours.[13]
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.[13]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[13]
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[12]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total proteins.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[12]
-
SDS-PAGE: Separate the protein samples (typically 20-30 µg) by size on an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software.[12]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the complex processes underlying the anticancer activity of substituted thiourea compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: General experimental workflow for evaluating anticancer properties.
Caption: The intrinsic pathway of apoptosis induced by thiourea compounds.
Caption: Inhibition of the EGFR signaling pathway by thiourea derivatives.
Conclusion
Substituted thiourea compounds represent a highly valuable scaffold for the design and development of novel anticancer agents. Their ability to modulate multiple cancer-related signaling pathways, coupled with their synthetic tractability, provides a strong foundation for future research. The data and protocols presented in this guide offer a comprehensive resource for researchers to further explore the therapeutic potential of this promising class of molecules. Continued investigation into the structure-activity relationships and in vivo efficacy of these compounds will be crucial in translating their preclinical promise into clinical realities for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 1-Hexyl-3-phenyl-2-thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 1-Hexyl-3-phenyl-2-thiourea (CAS No. 15153-13-6)[1][2], a disubstituted thiourea derivative of significant interest in medicinal chemistry and materials science. This document outlines predicted spectroscopic data, established synthetic protocols, and potential biological mechanisms of action to facilitate further research and development.
Chemical Structure and Properties
-
IUPAC Name: 1-Hexyl-3-phenylthiourea[2]
-
InChI Key: WSHZXAKBZYJLTH-UHFFFAOYSA-N
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for the structural elucidation of this compound, providing insight into the hydrogen and carbon framework of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Hexyl CH₃ | ~0.9 | Triplet |
| Hexyl (CH₂)₄ | ~1.2-1.7 | Multiplet |
| N-CH₂ (Hexyl) | ~3.5-3.7 | Multiplet |
| Phenyl Ar-H | ~7.0-7.5 | Multiplet |
| N-H (Hexyl side) | >8.0 | Singlet/Broad |
| N-H (Phenyl side) | >8.0 | Singlet/Broad |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups.[4]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| C=S | ~180-185 |
| Phenyl (ipso-C) | ~138-140 |
| Phenyl (Ar-C) | ~120-130 |
| N-CH₂ (Hexyl) | ~45-50 |
| Hexyl (CH₂)₅ | ~14-35 |
Note: The thiocarbonyl (C=S) carbon signal is particularly characteristic and is expected in the downfield region of 178-184 ppm.[4]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3100-3400 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| C=S | 1170-1350 | Stretching |
| C-N | 1280-1500 | Stretching |
Experimental Protocols
Synthesis of this compound
The most common and efficient method for synthesizing N,N'-disubstituted thioureas like this compound is through the nucleophilic addition of an amine to an isothiocyanate.
Reaction: Hexylamine + Phenyl isothiocyanate → this compound
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in a suitable anhydrous inert organic solvent such as toluene, ethanol, or methylene chloride.[5]
-
Nucleophilic Addition: To the stirred solution, add hexylamine (1 equivalent) dropwise at a controlled temperature, typically between 10-40°C.[5] The reaction is often carried out at room temperature (20-30°C).[5]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred for several hours.
-
Product Isolation: Upon completion, the solvent may be removed under reduced pressure. The resulting solid residue is then purified.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method to obtain the purified this compound product.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using spectroscopic methods (NMR, IR) and mass spectrometry, and by determining its melting point.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown potential in various biological applications, including antimicrobial, antifungal, and anticancer activities.[4] A notable area of investigation is their role as enzyme inhibitors, particularly against tyrosinase.
Mechanism of Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme involved in melanin biosynthesis. Overactivity of this enzyme can lead to hyperpigmentation disorders. Thiourea derivatives are proposed to inhibit tyrosinase by chelating the copper ions in the enzyme's active site. The sulfur atom of the thiourea moiety is believed to be crucial for this interaction, effectively blocking the enzyme's catalytic function.
This inhibitory action makes compounds like this compound promising candidates for the development of skin-lightening agents and treatments for hyperpigmentation.
References
The Multifaceted Mechanisms of Thiourea Derivatives in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives, a versatile class of organic compounds characterized by the SC(NR₂)₂ functional group, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their structural flexibility and ability to interact with various biological targets make them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the mechanisms of action of thiourea derivatives across different biological systems, with a focus on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Enzyme Inhibition
Thiourea derivatives have been extensively studied as inhibitors of various enzymes, playing crucial roles in different pathological conditions. The thiourea moiety can act as a key pharmacophore, interacting with the active sites of enzymes through hydrogen bonding and coordination with metal ions.
Urease Inhibition
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. Its activity is implicated in pathologies caused by urease-producing bacteria such as Helicobacter pylori. Thiourea derivatives have emerged as potent urease inhibitors.[1][2]
Mechanism of Action: The proposed mechanism involves the interaction of the sulfur and nitrogen atoms of the thiourea scaffold with the nickel ions in the active site of the urease enzyme. This interaction blocks the substrate (urea) from accessing the catalytic site, thereby inhibiting the enzyme's activity. Docking simulations have suggested that the monosubstituted thiourea moiety can penetrate the urea binding site.[1][2]
Quantitative Data on Urease Inhibitory Activity:
| Compound Class | Derivative | IC50 (µM) | Reference |
| N-monoarylacetothioureas | b19 | 0.16 ± 0.05 | [1] |
| Alkyl chain-linked thioureas | 3c (4'-bromo substituent) | 10.65 ± 0.45 | |
| Quinolone-based thioureas | 5a (N-methyl quinolonyl) | 1.83 ± 0.79 | [3] |
| Bis-acyl-thioureas | UP-1 | 1.55 ± 0.0288 | [4] |
| Standard Inhibitor | Acetohydroxamic acid (AHA) | ~27.0 | [5] |
| Standard Inhibitor | Thiourea | 18.61 |
Experimental Protocol: Urease Inhibition Assay (Indophenol Method) [6][7]
-
Reagent Preparation:
-
Phosphate buffer solution (pH 7.4).
-
Urea solution (10 mM) in phosphate buffer.
-
H. pylori urease solution (10 U).
-
Test compound (thiourea derivative) solution in a suitable solvent (e.g., DMSO).
-
Phenol reagent (127 mM phenol and 0.168 mM sodium nitroprusside).
-
Alkali reagent (125 mM NaOH and 0.168 mM NaOCl).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound solution and 25 µL of the H. pylori urease solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the urea solution to each well to initiate the enzymatic reaction.
-
Incubate at 37°C for 30 minutes.
-
To stop the reaction and develop color, add 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
-
Incubate at 37°C for 50 minutes for color development.
-
-
Data Analysis:
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for cosmetic applications.[8][9][10] Thiourea derivatives have been identified as effective tyrosinase inhibitors.[8][9][10]
Mechanism of Action: The inhibitory mechanism of thiourea derivatives against tyrosinase is believed to involve the chelation of the copper ions present in the active site of the enzyme.[8] The sulfur atom of the thiourea moiety plays a crucial role in this interaction. Kinetic studies have shown that some thiourea-containing drugs act as non-competitive inhibitors.[9]
Quantitative Data on Tyrosinase Inhibitory Activity:
| Compound Class | Derivative | IC50 (µM) | Reference |
| Bis-thiourea derivatives | Compound 4 (with chlorine substituents) | More potent than kojic acid | [8] |
| Thiourea-containing drugs | Thioacetazone | 14 | [9][10] |
| Thiourea-containing drugs | Ambazone | 15 | [9][10] |
| Indole-thiourea derivatives | Compound 4b | 5.9 ± 2.47 | [11] |
| Standard Inhibitor | Kojic acid | ~16.4 | [11] |
Experimental Protocol: Tyrosinase Inhibition Assay [12][13]
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 6.8).
-
L-tyrosine solution (1.5 mM) in phosphate buffer.
-
Mushroom tyrosinase solution (1500 U/mL) in phosphate buffer.
-
Test compound (thiourea derivative) solution.
-
Inhibitor control (e.g., Kojic Acid).
-
-
Assay Procedure (96-well plate format):
-
Prepare the reaction mixture containing phosphate buffer, L-tyrosine, and the test compound.
-
Add the mushroom tyrosinase solution to initiate the reaction.
-
Incubate the mixture at 37°C for 15 minutes.
-
Stop the reaction by placing the plate on ice.
-
Measure the absorbance of the resulting dopachrome at 490 nm or 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition.
-
Determine the IC50 value of the test compound.
-
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[13][14][15] Thiourea derivatives have been identified as inhibitors of various CA isoforms.[13][14][15]
Mechanism of Action: The inhibition mechanism involves the coordination of the thiourea moiety to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding prevents the access of the substrate (CO₂) to the catalytic center. Studies have shown that some thiourea derivatives exhibit competitive inhibition.[14][16]
Quantitative Data on Carbonic Anhydrase Inhibitory Activity:
| Compound Class | Derivative | Target Isoform | KI (µM) | Reference |
| Chiral thiourea derivatives | 5a | hCA I | 3.4 - 7.6 | [15] |
| Chiral thiourea derivatives | 5a | hCA II | 8.7 | [15] |
| Coumarin-thiourea hybrids | 4b | hCA IX | 0.0785 | [17] |
| Coumarin-thiourea hybrids | 4b | hCA XIII | 0.0763 | [17] |
| Sulfonamide-substituted thioureas | 9 | hCA II | 0.00018 ± 0.00005 (IC50) | [13] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Assay) [14][16]
-
Reagent Preparation:
-
Tris-HCl buffer (pH 7.4).
-
Human carbonic anhydrase (hCA) isozyme solution.
-
4-Nitrophenylacetate (substrate) solution.
-
Test compound (thiourea derivative) solution.
-
Acetazolamide (standard inhibitor).
-
-
Assay Procedure:
-
The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenylacetate to 4-nitrophenol.
-
The reaction is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm due to the formation of 4-nitrophenolate.
-
The assay is performed in a cuvette containing the buffer, enzyme, and inhibitor.
-
The reaction is initiated by adding the substrate.
-
-
Data Analysis:
-
The initial reaction rates are determined.
-
The inhibition constant (KI) is calculated by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).
-
Anticancer Activity
Thiourea derivatives have demonstrated significant potential as anticancer agents by targeting multiple pathways involved in carcinogenesis.[2][18][19] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Mechanisms of Action:
-
Enzyme Inhibition: Thiourea derivatives can inhibit enzymes like topoisomerase, protein tyrosine kinases (PTKs), and sirtuins, which are often overactive in cancer cells.[18]
-
Signaling Pathway Modulation: They can interfere with critical signaling pathways such as the RAS-RAF-MAPK and Wnt/β-catenin pathways.[15][20]
-
Induction of Apoptosis: Many thiourea derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[2][20]
-
Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels, a process essential for tumor growth and metastasis.[10]
Quantitative Data on Anticancer Activity:
| Compound Class | Derivative | Cell Line | IC50 / GI50 (µM) | Reference |
| 1-aryl-3-(pyridin-2-yl) thioureas | 20 | MCF-7 (breast) | 1.3 | [19] |
| 1-aryl-3-(pyridin-2-yl) thioureas | 20 | SkBR3 (breast) | 0.7 | [19] |
| 3-(trifluoromethyl)phenylthioureas | Compound 2 (3,4-dichloro-phenyl) | SW620 (colon) | 1.5 - 8.9 | [20] |
| Pyrimidinyl acyl thioureas | 52c | A-549 (lung) | 1.8 | [19] |
| Pyrimidinyl acyl thioureas | 52c | Panc-1 (pancreatic) | 2.1 | [19] |
Experimental Protocol: MTT Assay for Cytotoxicity [3][20][21]
-
Cell Culture:
-
Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the thiourea derivative for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Signaling Pathway Diagrams
Caption: Anticancer signaling pathways targeted by thiourea derivatives.
Antimicrobial Activity
The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents. Thiourea derivatives have shown promising activity against a range of bacteria, including multidrug-resistant strains.[22][23][24]
Mechanism of Action: The antibacterial mechanism of thiourea derivatives can involve the inhibition of essential bacterial enzymes. A key target is DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication.[4][24][25] By inhibiting this enzyme, thiourea derivatives can halt bacterial growth. Structure-activity relationship (SAR) studies have shown that electron-withdrawing groups on the aromatic rings of thiourea derivatives can enhance their antibacterial potency.[22]
Quantitative Data on Antimicrobial Activity (MIC):
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiadiazole-tagged thioureas | 7a, 7b, 8 | Gram-positive & Gram-negative | 0.95 - 3.25 | [24] |
| Thiourea derivative | TD4 | Methicillin-resistant S. aureus (MRSA) | 2 - 16 | [23] |
| Triazole-based thioureas | 1, 2, 4, 8, 9, 10, 12 | S. aureus, S. epidermidis | 4 - 32 | [26] |
| Acyl thiourea derivatives of chitosan | Chloracetyl thiourea derivative | E. coli | 15.62 | [27] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [7][28]
-
Preparation:
-
Prepare a stock solution of the thiourea derivative.
-
Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).
-
Use appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
-
Serial Dilution:
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the growth medium.
-
-
Inoculation:
-
Inoculate each well with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
-
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity
Thiourea derivatives have also demonstrated activity against various viruses, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV).[25][29]
Mechanism of Action: The antiviral mechanism of some thiourea derivatives against HSV-1 involves targeting the viral transactivator protein ICP4.[8][25][30] ICP4 is an essential regulatory protein for the expression of viral early and late genes. By interfering with the function of ICP4, these compounds can inhibit viral replication.[8][25][30] Some derivatives have been shown to alter the localization of ICP4 from the nucleus to the cytoplasm.[25]
Quantitative Data on Antiviral Activity:
| Compound Class | Derivative | Virus | EC50 (µM) | Reference |
| Thiourea derivative | 147B3 | HCMV | 0.5 | [25] |
| Thiourea derivative | 147B3 | HSV-1 | 1.9 | [25] |
| Thiourea-based compound | 1H6L | HSV-1 | High selective index | [8] |
Viral Replication Inhibition Diagram
Caption: Inhibition of HSV-1 replication by targeting the ICP4 protein.
Conclusion
Thiourea derivatives represent a rich scaffold for the design and development of novel therapeutic agents with a wide range of biological activities. Their ability to interact with and inhibit key enzymes and signaling pathways makes them valuable leads in the fields of oncology, infectious diseases, and beyond. This technical guide has summarized the current understanding of the mechanisms of action of thiourea derivatives, provided quantitative data on their activity, and detailed key experimental protocols for their evaluation. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds will be crucial for translating their therapeutic potential into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Novel Class of Thiourea Compounds That Inhibit Herpes Simplex Virus Type 1 DNA Cleavage and Encapsidation: Resistance Maps to the UL6 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tyrosinase Inhibitor Assay Kit (Colorimetric) (ab204715) | Abcam [abcam.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis of acyl thiourea derivatives of chitosan and their antimicrobial activities in vitro [pubmed.ncbi.nlm.nih.gov]
- 28. ijrpc.com [ijrpc.com]
- 29. Carbonic Anhydrase Activity Assay [protocols.io]
- 30. Evaluation of the Antiherpes Simplex Virus Activities of Thiourea-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into N,N'-Disubstituted Thioureas
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
N,N'-disubstituted thioureas represent a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry. Their unique structural motif, characterized by a central thiocarbonyl group flanked by two nitrogen atoms bearing various substituents, serves as a privileged scaffold for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds across a spectrum of biological targets, offering a valuable resource for professionals engaged in drug discovery and development.
Core Biological Activities and Structure-Activity Relationships
The biological activities of N,N'-disubstituted thioureas are profoundly influenced by the nature and position of the substituents on the nitrogen atoms. These modifications modulate the electronic properties, lipophilicity, steric hindrance, and hydrogen bonding capacity of the molecule, thereby dictating its interaction with biological macromolecules.
Anticancer Activity
N,N'-disubstituted thioureas have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2] The anticancer activity is often linked to the ability of these compounds to induce apoptosis, inhibit angiogenesis, and modulate critical signaling pathways.[1][3]
Key SAR Insights:
-
Aromatic Substituents: The presence of aryl groups on one or both nitrogen atoms is a common feature in anticancer thioureas. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) on the aromatic rings generally enhance cytotoxic activity.[3] For instance, derivatives with 3,4-dichloro and 3-trifluoromethylphenyl substituents have shown potent activity against colorectal, prostate, and leukemia cancer cell lines.[3]
-
Lipophilicity: The lipophilicity of the substituents plays a crucial role in membrane permeability and cellular uptake. A balance between hydrophilic and hydrophobic properties is often necessary for optimal activity.[4]
-
Heterocyclic Moieties: Incorporation of heterocyclic rings, such as pyridine, can enhance the anticancer potential.[2]
-
Mechanism of Action: The anticancer effects of N,N'-disubstituted thioureas are often multifactorial, involving the activation of caspases, inhibition of the NF-κB signaling pathway, and suppression of Vascular Endothelial Growth Factor (VEGF) secretion.[3]
Antimicrobial Activity
The thiourea scaffold has proven to be a fertile ground for the development of novel antimicrobial agents with activity against both bacteria and fungi.[5][6]
Key SAR Insights:
-
Gram-Positive vs. Gram-Negative Bacteria: Many N,N'-disubstituted thioureas exhibit selective activity, often being more effective against Gram-positive bacteria.[5]
-
Halogenation: The introduction of halogen atoms, particularly trifluoromethyl groups, on the phenyl rings can significantly promote antibacterial action.[5]
-
Fungal Inhibition: Several derivatives have shown potent antifungal activity, highlighting their potential as broad-spectrum antimicrobial agents.[5]
Enzyme Inhibition
N,N'-disubstituted thioureas are effective inhibitors of various enzymes, with urease being a prominent target. Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori.[7][8][9]
Key SAR Insights:
-
Urease Inhibition: The thiourea moiety can interact with the nickel ions in the active site of urease. The nature of the substituents influences the binding affinity and inhibitory potency.[7][8][9] Compounds with an N-methyl quinolonyl moiety have been identified as particularly potent urease inhibitors.[7][8]
-
Other Enzymes: These compounds have also been investigated as inhibitors of other enzymes, including cyclooxygenase (COX), which is relevant to their anti-inflammatory and antiplatelet activities.[10]
Quantitative Data Summary
To facilitate a comparative analysis of the biological activities of various N,N'-disubstituted thioureas, the following tables summarize key quantitative data (IC₅₀ and MIC values) from the literature.
Table 1: Anticancer Activity (IC₅₀ Values in µM)
| Compound/Substituents | Cell Line | IC₅₀ (µM) | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [2] |
| 1-Aryl-3-(pyridin-2-yl) thiourea derivative | MCF-7 (Breast) | 1.3 | [2] |
| 1-Aryl-3-(pyridin-2-yl) thiourea derivative | SkBR3 (Breast) | 0.7 | [2] |
| N,N'-diphenylthiourea derivative | MCF-7 (Breast) | 338 | [2] |
| 4-nitrobenzoyl-3-allylthiourea | MCF-7 (Breast) | 225 | [1] |
Table 2: Antimicrobial Activity (MIC Values in µg/mL)
| Compound/Substituents | Microorganism | MIC (µg/mL) | Reference |
| Trifluoroalkyl-N,N'-disubstituted thioureas | Enterococcus faecium | 3.9 - 500 | [11] |
| N-benzoylthiourea derivatives | Fungi & Gram-positive bacteria | - | [5] |
| Thiourea with trifluoromethyl groups | Klebsiella pneumoniae | - | [5] |
| Thiourea with trifluoromethyl groups | Escherichia coli | - | [5] |
| Thiourea with trifluoromethyl groups | Salmonella typhi | - | [5] |
| Thiourea with trifluoromethyl groups | Micrococcus luteus | - | [5] |
Table 3: Urease Inhibition (IC₅₀ Values in µM)
| Compound/Substituents | IC₅₀ (µM) | Reference |
| N,N'-disubstituted thiourea derivatives | 5.53 - 91.50 | [9] |
| N-methyl quinolonyl thiourea derivative | 1.83 | [7][8] |
| Standard (Thiourea) | 21.00 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. This section provides an overview of key experimental protocols used in the evaluation of N,N'-disubstituted thioureas.
Synthesis of N,N'-Disubstituted Thioureas
A common and versatile method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.[10][12]
General Procedure:
-
Isothiocyanate Formation (if not commercially available): An amine is treated with carbon disulfide in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt. Subsequent treatment with an activating agent (e.g., tosyl chloride) or an oxidizing agent (e.g., hydrogen peroxide) yields the corresponding isothiocyanate.[12]
-
Thiourea Synthesis: The appropriate isothiocyanate (1.0 equivalent) is dissolved in a suitable solvent (e.g., THF, tert-butanol).[10] An excess of the desired amine is then added to the solution. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired N,N'-disubstituted thiourea.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the N,N'-disubstituted thiourea compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: The culture medium is removed, and a fresh medium containing MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage of the untreated control.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The microdilution method is commonly used.[5]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The N,N'-disubstituted thiourea compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Urease Inhibition Assay
The inhibitory effect of N,N'-disubstituted thioureas on urease activity can be determined by measuring the amount of ammonia produced from the hydrolysis of urea.[9]
Protocol:
-
Enzyme and Inhibitor Incubation: A solution of urease is pre-incubated with various concentrations of the N,N'-disubstituted thiourea inhibitor in a suitable buffer.
-
Substrate Addition: The reaction is initiated by the addition of a urea solution.
-
Reaction and Termination: The reaction is allowed to proceed for a specific time at a controlled temperature and is then stopped.
-
Ammonia Quantification: The amount of ammonia produced is quantified using a colorimetric method, such as the indophenol method.
-
Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the ammonia produced in the presence of the inhibitor to that of an uninhibited control. The IC₅₀ value is then determined.
Visualizing the Molecular Landscape
To better understand the complex relationships governing the activity of N,N'-disubstituted thioureas, the following diagrams, generated using the DOT language, illustrate key concepts and pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. What are VEGF inhibitors and how do they work? [synapse.patsnap.com]
- 3. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. mayo.edu [mayo.edu]
- 8. One moment, please... [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-Hexyl-3-phenyl-2-thiourea from Hexylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive application note and a detailed protocol for the synthesis of 1-Hexyl-3-phenyl-2-thiourea, a disubstituted thiourea derivative of interest in medicinal chemistry and materials science. The primary and most efficient synthetic route involves the nucleophilic addition of hexylamine to phenyl isothiocyanate. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound. All quantitative data, including reaction parameters and characterization results, are summarized for clarity. A visual representation of the experimental workflow is also provided.
Introduction
Thiourea derivatives are a versatile class of organic compounds with a wide range of applications, including roles as precursors in the synthesis of heterocyclic compounds, and as active agents in medicinal chemistry, exhibiting antimicrobial, antifungal, and anticancer properties. The compound this compound, with its alkyl and aryl substitutions, presents a scaffold for further chemical modification and biological evaluation. The synthesis described herein is a straightforward and high-yielding method, making it accessible for various research and development applications.
Reaction Scheme
The synthesis of this compound proceeds through the reaction of hexylamine with phenyl isothiocyanate. The lone pair of electrons on the nitrogen atom of hexylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to yield the stable thiourea product.
Reaction:
Hexylamine + Phenyl Isothiocyanate → this compound
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Hexylamine (C₆H₁₃NH₂)
-
Phenyl isothiocyanate (C₆H₅NCS)
-
Ethanol (C₂H₅OH), absolute
-
Deionized water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Dropping funnel
-
Beakers and graduated cylinders
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hexylamine (1.0 eq) in absolute ethanol (50 mL).
-
Addition of Phenyl Isothiocyanate: To the stirring solution of hexylamine, add phenyl isothiocyanate (1.0 eq) dropwise at room temperature using a dropping funnel over a period of 15 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation of Crude Product: Reduce the volume of the solvent by approximately half using a rotary evaporator. Pour the concentrated reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A white precipitate of the crude product will form.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).
Purification
-
Recrystallization: Dissolve the crude this compound in a minimal amount of hot ethanol. To the hot solution, add deionized water dropwise until a slight turbidity persists. Reheat the solution gently until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1) mixture, and dry under vacuum.
Data Presentation
| Parameter | Value |
| Reactants | |
| Hexylamine | 1.0 eq |
| Phenyl isothiocyanate | 1.0 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 2-4 hours |
| Product | |
| Product Name | This compound |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₃H₂₀N₂S |
| Molecular Weight | 236.38 g/mol |
| Melting Point | 97-98 °C[1] |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, ppm) | |
| δ 8.0-9.0 (br s, 1H) | N-H (phenyl side) |
| δ 7.2-7.5 (m, 5H) | Aromatic protons |
| δ 6.0-7.0 (br s, 1H) | N-H (hexyl side) |
| δ 3.5-3.7 (m, 2H) | N-CH₂- |
| δ 1.5-1.7 (m, 2H) | -CH₂- |
| δ 1.2-1.4 (m, 6H) | -(CH₂)₃- |
| δ 0.8-0.9 (t, 3H) | -CH₃ |
| ¹³C NMR (CDCl₃, ppm) | |
| δ ~180-185 | C=S |
| δ ~138-140 | Phenyl (ipso-C) |
| δ ~120-130 | Phenyl (Ar-C) |
| δ ~45-50 | N-CH₂ (Hexyl) |
| δ ~20-35 | Hexyl (CH₂)₄ |
| δ ~14 | -CH₃ |
| FT-IR (KBr, cm⁻¹) | |
| 3100-3400 | N-H stretching |
| 3000-3100 | Aromatic C-H stretching |
| 2850-2960 | Aliphatic C-H stretching |
| 1450-1600 | C=C aromatic ring stretching |
| 1300-1550 | C-N stretching and N-H bending |
| 630-850 | C=S stretching |
Experimental Workflow Visualization
References
Application Notes and Protocols for Tyrosinase Inhibition Assay using 1-Hexyl-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in mammals.[1] It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key therapeutic and cosmetic strategy for the treatment of hyperpigmentation. Thiourea derivatives have emerged as a promising class of tyrosinase inhibitors, with their mechanism of action often attributed to the chelation of copper ions in the enzyme's active site.[3] This document provides a detailed experimental protocol for the in vitro assessment of the tyrosinase inhibitory activity of 1-Hexyl-3-phenyl-2-thiourea, a representative phenylthiourea derivative.
Principle of the Assay
The tyrosinase inhibition assay is a spectrophotometric method that quantifies the enzymatic activity of tyrosinase by monitoring the formation of dopachrome, a colored intermediate in the melanin biosynthesis pathway, from the oxidation of L-DOPA. In the presence of an inhibitor, such as this compound, the rate of dopachrome formation is diminished. The absorbance of the orange-red dopachrome product is measured over time at a specific wavelength (typically 475 nm). The percentage of inhibition is then calculated by comparing the rate of the enzymatic reaction in the presence of the inhibitor to that of an uninhibited control. Kojic acid, a well-established tyrosinase inhibitor, is commonly used as a positive control for assay validation.
Data Presentation
The inhibitory potential of this compound and its analogs against tyrosinase is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the tyrosinase inhibitory activity of representative phenylthiourea derivatives, providing an expected range of potency for compounds of this class.
| Compound | IC50 (µM) | Inhibition Type | Reference |
| Phenylthiourea (PTU) | ~1.8 | Competitive | [4] |
| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | Ki = 119.22 | Competitive | [5] |
| Indole-thiourea derivative 4b | 5.9 ± 2.47 | Competitive | [6] |
| N-hydroxy-N'-phenylthiourea analog 1 | ~0.29 | - | [1] |
| Kojic Acid (Positive Control) | 16.4 ± 3.53 | Competitive | [6] |
Experimental Protocols
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound (Test Compound)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic Acid (Positive Control)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 475 nm
Reagent Preparation
-
Potassium Phosphate Buffer (50 mM, pH 6.8): Dissolve the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water to achieve a final concentration of 50 mM. Adjust the pH to 6.8 using a pH meter.
-
Mushroom Tyrosinase Solution (1000 U/mL stock): Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer. The final concentration in the assay will be lower (e.g., 20-50 U/mL). Store on ice.
-
L-DOPA Solution (2.5 mM): Dissolve L-DOPA in potassium phosphate buffer. This solution should be prepared fresh before each experiment due to its susceptibility to auto-oxidation.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a concentrated stock solution.
-
Positive Control Stock Solution (e.g., 1 mM): Dissolve Kojic Acid in potassium phosphate buffer or DMSO.
Assay Procedure (96-well plate format)
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution and the Kojic Acid stock solution in potassium phosphate buffer to achieve a range of desired final concentrations for the assay. The final concentration of DMSO in the assay wells should not exceed 1-2% to avoid potential effects on enzyme activity.
-
Assay Plate Setup: Add the following reagents to the wells of a 96-well microplate:
-
Test Wells: 140 µL of potassium phosphate buffer + 20 µL of the respective this compound dilution + 20 µL of tyrosinase solution.
-
Control (Enzyme) Wells: 160 µL of potassium phosphate buffer + 20 µL of tyrosinase solution.
-
Positive Control Wells: 140 µL of potassium phosphate buffer + 20 µL of the respective Kojic Acid dilution + 20 µL of tyrosinase solution.
-
Blank Wells (for each test concentration): 160 µL of potassium phosphate buffer + 20 µL of the respective this compound dilution (no enzyme).
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the freshly prepared L-DOPA solution to all wells. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 475 nm in kinetic mode for a duration of 20-30 minutes, with readings taken at regular intervals (e.g., every 60 seconds).
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (V) for each concentration of the inhibitor and the control by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the Percentage of Inhibition: The percentage of tyrosinase inhibition for each concentration of this compound is calculated using the following formula:
Where:
-
V_control is the rate of reaction in the control well (enzyme and substrate only).
-
V_sample is the rate of reaction in the presence of the test compound.
-
-
Determine the IC50 Value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinetic Analysis (Optional): To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]). The pattern of the lines on the plot will indicate the type of inhibition.[7]
Visualizations
Signaling Pathway
Caption: Melanin Biosynthesis Pathway and Tyrosinase Inhibition.
Experimental Workflow
Caption: Experimental Workflow for Tyrosinase Inhibition Assay.
References
- 1. Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of tyrosinase activity by N,N-unsubstituted selenourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Broth Microdilution Method for Antimicrobial Testing of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3] As the threat of antimicrobial resistance continues to grow, robust and standardized methods for evaluating the efficacy of new antimicrobial agents are crucial. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5] This quantitative method provides essential data for drug discovery and development, helping to guide further research and clinical applications.[4]
These application notes provide a detailed protocol for utilizing the broth microdilution method to assess the antimicrobial activity of thiourea derivatives. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]
Principle of the Broth Microdilution Method
The broth microdilution method involves testing a series of twofold dilutions of an antimicrobial agent in a liquid growth medium.[4] Each well of a 96-well microtiter plate is inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[4]
Data Presentation: Antimicrobial Activity of Thiourea Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiourea derivatives against selected microbial strains, as reported in the literature. This data serves as a reference for the expected range of activity for this class of compounds.
Table 1: MIC Values of Thiourea Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Staphylococcus epidermidis (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Reference |
| Thiourea Derivative Set 1 | 4 - 32 | 4 - 32 | Not Reported | [9] |
| TD4 | 2 | 8 | 4 | [2] |
| N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide | 200 | 100 | 400 | [3][10] |
| 1c (3,4-dichloro substituted) | 500 | Not Reported | Not Reported | [11][12] |
| 1j (3-fluoro substituted) | 1000 | Not Reported | Not Reported | [11][12] |
Table 2: MIC Values of Thiourea Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Klebsiella pneumoniae (MIC in µg/mL) | Reference |
| TD4 | >256 | >256 | Not Reported | [2] |
| N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide | 400 | 400 | Not Reported | [3][10] |
| 1d (2,4,5-trichloro substituted) | Not Reported | 500 | Not Reported | [11][12] |
| 1f (2-bromo substituted) | Not Reported | 1000 | 1000 | [11][12] |
Table 3: MIC Values of Thiourea Derivatives against Fungi
| Compound/Derivative | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Reference |
| N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide | 25 | Not Reported | [3][10] |
| Thiourea Derivative Set 2 | Not Reported | Not Reported | [11] |
Experimental Protocols
Materials
-
96-well sterile, flat-bottom microtiter plates
-
Thiourea derivatives
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial or fungal strains (e.g., ATCC quality control strains)
-
Sterile saline (0.85%)
-
McFarland turbidity standards (0.5 standard is crucial)
-
Sterile pipettes and multichannel pipettes
-
Incubator (35-37°C)
-
Plate reader (optional, for spectrophotometric reading)
-
Growth media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution method.
Step-by-Step Protocol
1. Preparation of Thiourea Derivative Stock Solution
-
Dissolve the thiourea derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be based on the solubility of the compound and its compatibility with the microbial growth medium.
-
Ensure the final concentration of the solvent in the test wells is not inhibitory to the microorganism. A solvent control should be included in the assay.
2. Preparation of Microbial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth medium (CAMHB for bacteria, RPMI-1640 for fungi) to achieve the final desired inoculum concentration in each well (typically 5 x 10^5 CFU/mL for bacteria).
3. Microtiter Plate Preparation and Serial Dilution
-
Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the thiourea derivative stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a twofold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations of the thiourea derivative.
-
Include the following controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only broth to check for contamination.
-
Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of the solvent used.
-
4. Inoculation
-
Add 50 µL of the standardized microbial inoculum to each well (except the sterility control), bringing the final volume in each well to 100 µL.
5. Incubation
-
Cover the microtiter plates and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal cultures may require longer incubation periods (24-48 hours).
6. Reading and Interpreting Results
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the thiourea derivative at which there is no visible growth.
-
A reading mirror or a spectrophotometric plate reader (measuring absorbance at 600 nm) can be used for more accurate determination of growth inhibition.
-
The growth control should show distinct turbidity, and the sterility and solvent controls should be clear.
Signaling Pathway and Logical Relationship Diagram
Caption: Logic for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The broth microdilution method is a reliable and reproducible technique for determining the antimicrobial activity of thiourea derivatives. Adherence to standardized protocols, such as those outlined by CLSI and EUCAST, is essential for obtaining accurate and comparable results. This data is fundamental for the preclinical evaluation of new antimicrobial candidates and for guiding the drug development process. Careful consideration of solvent effects and appropriate controls are critical for the successful application of this method to novel compounds like thiourea derivatives.
References
- 1. wswxtb.ijournals.cn [wswxtb.ijournals.cn]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicallabnotes.com [medicallabnotes.com]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. benthamscience.com [benthamscience.com]
- 10. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 1-Hexyl-3-phenyl-2-thiourea on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiourea derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] N,N'-disubstituted thioureas, such as 1-Hexyl-3-phenyl-2-thiourea, are of particular interest. The lipophilic nature of the hexyl group may enhance the molecule's ability to cross microbial cell membranes.[3] Studies on various thiourea derivatives have demonstrated their potential to induce cytotoxic effects in a range of cancer cell lines.[4][5] The proposed mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways integral to cancer cell proliferation and survival.[3][4]
These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of this compound. Detailed protocols for essential assays are provided, including the MTT assay for cell viability, Annexin V/PI staining for apoptosis detection, and cell cycle analysis.
Data Presentation
While specific public data on the cytotoxicity of this compound is limited, the following table presents representative half-maximal inhibitory concentration (IC₅₀) values for other thiourea derivatives against various cancer cell lines to illustrate their potential anticancer activity.[3]
Table 1: Representative Anticancer Activity of Thiourea Derivatives
| Compound | Breast Cancer (MCF-7) IC₅₀ (µM) | Colon Cancer (HCT116) IC₅₀ (µM) | Liver Cancer (HepG2) IC₅₀ (µM) |
| Thiourea Derivative X | 7.0 | 1.11 | 1.74 |
| Thiourea Derivative Y | 3-14 | - | - |
Note: Data is representative of various thiourea derivatives and not specific to this compound. Source: Adapted from various studies on substituted thioureas.[3]
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The concentration of these dissolved crystals is directly proportional to the number of viable cells.[6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.[6]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After MTT incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.[6]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[6]
-
The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration.
-
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V.[9][10] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, thus it stains necrotic and late apoptotic cells.[9]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at its predetermined IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
The cell populations will be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Logical Flow of Apoptosis Detection
Caption: Progression of a cell through apoptosis after treatment.
Cell Cycle Analysis
Cell cycle analysis using flow cytometry and propidium iodide (PI) staining is a widely used technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by quantifying the cellular DNA content, as PI stoichiometrically binds to DNA.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% Ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with the compound as described for the apoptosis assay.
-
Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells (e.g., 200 x g for 10 minutes) and discard the ethanol.[12]
-
Wash the cell pellet with cold PBS.[12]
-
Resuspend the cells in 300-500 µL of PI/RNase staining solution.[12] The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The fluorescence intensity of PI will be proportional to the DNA content, allowing for the generation of a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.[14] An accumulation of cells in a specific phase may indicate cell cycle arrest.
-
Potential Signaling Pathway
Caption: Hypothetical pathway for thiourea-induced apoptosis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 15153-13-6 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for Spectroscopic Analysis of N-Substituted Thioureas
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-substituted thioureas are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms, with at least one nitrogen atom bearing a substituent. These compounds and their metal complexes are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The structural characterization of newly synthesized N-substituted thioureas is crucial for understanding their structure-activity relationships and for quality control. This document provides a detailed protocol for the spectroscopic analysis of N-substituted thioureas using various techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Techniques and Data Interpretation
Spectroscopic analysis provides valuable information about the molecular structure, functional groups, and electronic properties of N-substituted thioureas.[3][4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For N-substituted thioureas, key vibrational bands are observed for N-H, C=S, and C-N bonds.
Table 1: Characteristic FT-IR Absorption Bands for N-Substituted Thioureas
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Notes |
| N-H | Stretching | 3100 - 3400 | Often appears as one or two sharp or broad bands. The position can be affected by hydrogen bonding.[5] |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Typically weak to medium intensity. |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Intensity depends on the number of aliphatic groups. |
| C=O (Acylthioureas) | Stretching | 1675 - 1700 | Strong absorption, present in N-acyl derivatives.[6] |
| C=N | Stretching | 1585 - 1640 | Observed in some derivatives and complexes.[7] |
| N-H | Bending | 1500 - 1650 | Often coupled with C-N stretching. |
| C-N | Stretching | 1200 - 1400 | Can be complex and coupled with other vibrations. |
| C=S | Stretching | 700 - 850 and 1000-1200 | The C=S bond can have multiple bands and its position is sensitive to substitution on the nitrogen atoms.[5][8] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. N-substituted thioureas typically exhibit two main absorption bands.
Table 2: Typical UV-Vis Absorption Maxima for N-Substituted Thioureas
| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |
| π → π | 230 - 280 | High | Associated with the thiocarbonyl (C=S) group and any aromatic substituents.[9][10] |
| n → π | 290 - 350 | Low | Involves the non-bonding electrons on the sulfur atom.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used for the characterization of N-substituted thioureas.
Table 3: Characteristic ¹H NMR Chemical Shifts for N-Substituted Thioureas
| Proton Type | Chemical Shift (δ, ppm) | Notes |
| N-H | 7.0 - 13.5 | Broad signals, chemical shift is highly dependent on solvent, concentration, and substitution.[1] |
| Aromatic C-H | 6.5 - 8.5 | Chemical shifts depend on the nature and position of substituents on the aromatic ring. |
| Aliphatic C-H (α to N) | 2.5 - 4.5 | Deshielded due to the adjacent nitrogen atom. |
| Aliphatic C-H (other) | 0.8 - 2.5 | In the typical aliphatic region. |
Table 4: Characteristic ¹³C NMR Chemical Shifts for N-Substituted Thioureas
| Carbon Type | Chemical Shift (δ, ppm) | Notes |
| C=S | 175 - 190 | The thiocarbonyl carbon is highly deshielded and is a key diagnostic peak.[6] |
| C=O (Acylthioureas) | 160 - 180 | Present in N-acyl derivatives. |
| Aromatic C | 110 - 150 | Chemical shifts depend on the substitution pattern. |
| Aliphatic C (α to N) | 30 - 60 | Deshielded by the nitrogen atom. |
| Aliphatic C (other) | 10 - 40 | In the typical aliphatic region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques used.
Table 5: Common Fragmentation Pathways for N-Substituted Thioureas in Mass Spectrometry
| Fragmentation Process | Description |
| α-Cleavage | Cleavage of the bond adjacent to the nitrogen atoms, leading to the loss of substituents.[11] |
| McLafferty Rearrangement | Occurs in derivatives with appropriate alkyl chains, involving the transfer of a γ-hydrogen to the sulfur atom followed by cleavage. |
| Cleavage of the C-N bond | Fragmentation of the bond between the thiocarbonyl carbon and the nitrogen atoms.[11] |
| Loss of H₂S | Elimination of a hydrogen sulfide molecule. |
| Formation of isothiocyanate | Cleavage can lead to the formation of an isothiocyanate fragment (R-N=C=S).[11] |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of N-substituted thioureas. The specific parameters may need to be optimized based on the instrument and the properties of the compound being analyzed.
General Synthesis of N-Substituted Thioureas
A common method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate.[1][4]
Protocol:
-
Dissolve the primary or secondary amine (1 equivalent) in a suitable solvent (e.g., acetone, ethanol, or dichloromethane).
-
Add the corresponding isothiocyanate (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent or by column chromatography.[4]
FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the dried sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the N-substituted thiourea in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or dichloromethane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (blank) and the other with the sample solution.
-
Record the baseline with the blank cuvette.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. DMSO-d₆ is often a good choice as the N-H protons are more likely to be observed as sharp signals.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will likely require a longer acquisition time than the ¹H spectrum.
-
Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in structure elucidation.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Electron Impact (EI): For volatile and thermally stable compounds, the sample can be introduced via a direct insertion probe or a gas chromatograph (GC).
-
Electrospray Ionization (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC).
-
-
Data Acquisition:
-
Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of N-substituted thioureas.
Caption: General workflow for synthesis and spectroscopic analysis.
Role in Drug Development
N-substituted thioureas are often investigated as potential inhibitors of various enzymes implicated in disease. The following diagram illustrates this logical relationship.
Caption: Role of N-substituted thioureas in drug development.
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Kinetic Studies of Tyrosinase Inhibition by 1-Hexyl-3-phenyl-2-thiourea
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for performing kinetic studies on the inhibition of tyrosinase by 1-Hexyl-3-phenyl-2-thiourea. Tyrosinase is a key copper-containing enzyme that serves as the rate-limiting step in melanogenesis, the pathway responsible for melanin production.[1][2] Its inhibition is a primary target for developing depigmenting agents in the cosmetic and pharmaceutical industries, as well as for preventing undesirable browning in the food industry.[1][3] The protocol details a spectrophotometric assay using L-3,4-dihydroxyphenylalanine (L-DOPA) as a substrate to determine the type of inhibition and calculate key kinetic parameters, including the Michaelis-Menten constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki).
Principle of the Assay
The kinetic analysis is based on a spectrophotometric method. Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone.[2][4] Dopaquinone subsequently undergoes a series of non-enzymatic reactions to form the colored product dopachrome, which exhibits a strong absorbance at 475 nm. The initial rate of this reaction is directly proportional to the tyrosinase activity.[4] By measuring the rate of dopachrome formation at various substrate and inhibitor concentrations, the mechanism of inhibition and the inhibitor's potency (Ki) can be determined.[2]
Materials and Reagents
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1)
-
Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Inhibitor: this compound
-
Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Positive Control: Kojic Acid (optional, a known tyrosinase inhibitor)
-
Equipment:
-
UV-Vis Spectrophotometer or a 96-well microplate reader capable of kinetic measurements.
-
Calibrated pipettes
-
Quartz cuvettes or 96-well UV-transparent microplates
-
pH meter
-
Experimental Protocols
Preparation of Solutions
-
50 mM Sodium Phosphate Buffer (pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Titrate one solution with the other until the pH reaches 6.8.[2]
-
Mushroom Tyrosinase Stock Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer. Prepare this solution fresh before each experiment and keep it on ice to maintain activity.[2]
-
L-DOPA Stock Solution (10 mM): Dissolve L-DOPA powder in the phosphate buffer. Prepare this solution fresh as it is prone to auto-oxidation.[2]
-
Inhibitor Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Subsequent dilutions should be made in the phosphate buffer, ensuring the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.[4]
Diagram: Experimental Workflow
References
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 1-Hexyl-3-phenyl-2-thiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hexyl-3-phenyl-2-thiourea is a synthetic compound belonging to the thiourea class, which has garnered interest for its potential biological activities, including antimicrobial properties.[1][2] The determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is a critical first step in evaluating its potential as a novel antimicrobial agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[3][4][5]
This document provides a detailed protocol for determining the MIC and MBC of this compound using the broth microdilution method, a standardized and widely accepted technique.[6][7] Adherence to this protocol will ensure the generation of reproducible and comparable data essential for preclinical drug development.
Principle of the Test
The broth microdilution method involves exposing a standardized bacterial suspension to serial twofold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[4][6] Following an incubation period, the wells are visually inspected for turbidity, indicating bacterial growth. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.[8]
To determine the MBC, an aliquot from the wells showing no visible growth (at and above the MIC) is sub-cultured onto an agar medium.[8][9] After further incubation, the number of surviving colony-forming units (CFU) is counted. The MBC is the lowest concentration that kills 99.9% of the original bacterial inoculum.[3]
Materials and Reagents
-
This compound powder
-
Appropriate solvent (e.g., Dimethyl sulfoxide (DMSO), ethanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
-
Sterile 96-well microtiter plates with lids[6]
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes with sterile tips
-
Sterile conical tubes (15 mL and 50 mL)
-
Spectrophotometer or McFarland densitometer
-
Vortex mixer
-
Incubator (35 ± 2°C)[6]
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and relevant quality control (QC) strains (e.g., ATCC strains)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile loops or swabs
-
Nutrient agar plates (or other appropriate agar medium)
Experimental Protocols
Preparation of this compound Stock Solution
The accurate preparation of the stock solution is critical for reliable results.
-
Solubility Determination: Initially, determine a suitable solvent for this compound. DMSO is a common choice for water-insoluble compounds.[7] Ensure the final concentration of the solvent in the test wells is non-toxic to the test microorganisms (typically ≤1% v/v).
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound powder and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits).[7] The stock solution should be prepared fresh on the day of the experiment or stored under appropriate conditions (e.g., -20°C) if stability is confirmed.
Preparation of Bacterial Inoculum
-
Bacterial Culture: From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop or swab.[6]
-
Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline or broth.
-
Standardization: Vortex the suspension thoroughly to create a uniform turbidity. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be achieved visually or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6] This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the broth.
Broth Microdilution for MIC Determination
This procedure is performed in a 96-well microtiter plate.
-
Plate Setup: Aseptically add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column (Column 1).[6]
-
Serial Dilution:
-
Prepare a working solution of this compound from the stock solution in CAMHB at twice the desired final highest concentration.
-
Add 100 µL of this working solution to the wells in Column 1.
-
Using a multichannel pipette, transfer 50 µL from Column 1 to the corresponding wells in Column 2. Mix the contents of Column 2 by pipetting up and down several times.
-
Continue this serial twofold dilution process across the plate to Column 10, discarding 50 µL from Column 10 after mixing.[6] This will result in a range of concentrations of the test compound, each in a 50 µL volume.
-
-
Controls:
-
Growth Control (Column 11): Add 50 µL of CAMHB to these wells. They will receive the bacterial inoculum to ensure the bacteria can grow in the test conditions.
-
Sterility Control (Column 12): Add 100 µL of CAMHB to these wells. They will not be inoculated and should remain clear to confirm the sterility of the medium.[6]
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in section 4.2) to each well from Column 1 to Column 11. This brings the final volume in each well to 100 µL.[6]
-
Incubation: Cover the microtiter plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]
Determination of MIC
After incubation, determine the MIC by visual inspection.
-
Visual Inspection: Examine the microtiter plate from the bottom using a reading mirror or by placing it on a light background.
-
MIC Value: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).[8] The growth control wells (Column 11) should show distinct turbidity, and the sterility control wells (Column 12) should remain clear.
Determination of MBC
The MBC is determined following the MIC reading.
-
Sub-culturing: From the wells showing no visible growth (the MIC well and at least two more concentrated wells), plate a 10-20 µL aliquot onto a fresh nutrient agar plate.[8] Also, plate an aliquot from the growth control well to confirm the initial inoculum count.
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
MBC Value: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[3][9]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: MIC and MBC of this compound against Test Microorganisms
| Test Microorganism | ATCC Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | e.g., 25923 | ||||
| Escherichia coli | e.g., 25922 | ||||
| Pseudomonas aeruginosa | e.g., 27853 | ||||
| Candida albicans | e.g., 90028 |
Interpretation:
-
Bactericidal: If the MBC/MIC ratio is ≤ 4.
-
Bacteriostatic: If the MBC/MIC ratio is > 4.
Visualization of Experimental Workflow
Caption: Workflow for Determining MIC and MBC.
Signaling Pathway (Placeholder)
While a specific signaling pathway for the antimicrobial action of this compound is likely not yet elucidated, a generalized diagram can represent the logical relationship between the compound and its effect.
Caption: Postulated Mechanism of Antimicrobial Action.
References
- 1. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. microchemlab.com [microchemlab.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application of 1-Hexyl-3-phenyl-2-thiourea in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexyl-3-phenyl-2-thiourea is a disubstituted thiourea derivative that holds significant promise in the controlled synthesis of metal sulfide nanoparticles.[1][2] Thiourea and its derivatives are versatile compounds in materials science, acting as reliable sulfur sources for the production of various metal sulfide nanocrystals.[2][3][4] The unique advantage of using substituted thioureas like this compound lies in the ability to tune the reactivity of the sulfur precursor by modifying its substitution pattern. This tunable reactivity allows for precise control over nanoparticle nucleation and growth, ultimately influencing the size, shape, and properties of the resulting nanocrystals.[2][4] This level of control is crucial for applications in optoelectronic devices, catalysis, and biomedical imaging where nanoparticle characteristics directly impact performance.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of metal sulfide nanoparticles, drawing upon established methods for similar thiourea derivatives.
Application Notes
Role of this compound in Nanoparticle Synthesis:
This compound primarily serves as a sulfur source in the synthesis of metal sulfide nanoparticles, such as Cadmium Sulfide (CdS) and Zinc Sulfide (ZnS).[3][5][6] The synthesis typically involves the thermal decomposition of a single-source or dual-source precursor mixture in a high-boiling point solvent. The hexyl and phenyl groups on the thiourea molecule influence its solubility and decomposition kinetics, which in turn affects the rate of sulfur release and subsequent nanoparticle formation.[2][4]
Advantages of Using this compound:
-
Tunable Reactivity: The organic substituents (hexyl and phenyl groups) modulate the electronic and steric properties of the thiourea, allowing for control over the reaction kinetics. Faster conversion kinetics generally lead to a higher degree of crystal nucleation and smaller nanoparticle sizes.[2]
-
Improved Process Control: By carefully selecting the substituted thiourea, researchers can achieve better control over the final nanoparticle size and size distribution, leading to more consistent batch-to-batch reproducibility.[2]
-
Potential for Capping Agent: While primarily a sulfur source, the decomposition products of thiourea derivatives can sometimes act as capping agents, adsorbing to the nanoparticle surface and preventing aggregation, thereby enhancing stability.[7][8]
Types of Nanoparticles Synthesized:
Based on the literature for analogous thiourea derivatives, this compound is expected to be a suitable sulfur precursor for the synthesis of a variety of metal sulfide nanoparticles, including but not limited to:
Experimental Protocols
The following are generalized protocols for the synthesis of metal sulfide nanoparticles using this compound as the sulfur precursor. These protocols are adapted from established procedures for other substituted thioureas.[5][10]
1. Synthesis of this compound (Precursor Synthesis)
This protocol describes the synthesis of the thiourea derivative itself, which is a necessary first step if it is not commercially available. The most common method involves the reaction of an amine with an isothiocyanate.[1]
Materials:
-
Hexylamine
-
Phenyl isothiocyanate
-
Toluene or Ethanol (solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve hexylamine in toluene in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add an equimolar amount of phenyl isothiocyanate to the solution while stirring at room temperature.
-
The reaction is typically exothermic. Continue stirring for 2-4 hours at room temperature to ensure complete reaction.
-
The product, this compound, will precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of cold solvent (toluene or ethanol), and dry under vacuum.
-
Characterize the product using techniques such as NMR and FTIR to confirm its identity and purity.
2. Synthesis of Metal Sulfide Nanoparticles (e.g., ZnS)
This protocol outlines the thermal decomposition of a metal precursor and this compound to form metal sulfide nanoparticles.
Materials:
-
Zinc Chloride (ZnCl₂) or other suitable metal salt
-
This compound
-
Hexadecylamine (HDA) (capping agent and solvent)[5]
-
Tri-n-octylphosphine (TOP) (coordinating solvent)[5]
-
Toluene and Methanol (for washing)
-
Three-neck flask, condenser, thermocouple, heating mantle, and magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)
Procedure:
-
Combine hexadecylamine (HDA) in a three-neck flask and heat it to 180°C under an inert atmosphere while stirring.
-
In a separate vial, dissolve the zinc precursor (e.g., ZnCl₂) and this compound in tri-n-octylphosphine (TOP). The molar ratio of Zn:S should be optimized based on the desired stoichiometry, typically starting with a 1:1 or 1:2 ratio.
-
Rapidly inject the precursor solution into the hot HDA. A temperature drop will be observed.
-
Allow the temperature to recover and stabilize at 180°C and maintain this temperature for 1 hour to allow for nanoparticle growth.
-
After 1 hour, cool the reaction mixture to approximately 70°C.
-
Add methanol to the solution to precipitate the HDA-capped nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with methanol to remove excess HDA and unreacted precursors.
-
Redisperse the final nanoparticle product in a non-polar solvent like toluene for storage and characterization.
3. Characterization of Synthesized Nanoparticles
A comprehensive characterization is essential to determine the properties of the synthesized nanoparticles.
| Characterization Technique | Information Obtained |
| UV-Vis Spectroscopy | Provides information on the optical properties and the band gap of the nanoparticles. The absorption edge can be used to estimate the particle size due to quantum confinement effects.[11] |
| Photoluminescence (PL) Spectroscopy | Reveals the emission properties of the nanoparticles, which are important for applications in bioimaging and optoelectronics.[11] |
| Transmission Electron Microscopy (TEM) | Used to determine the size, shape, and morphology of the nanoparticles.[12] High-resolution TEM (HRTEM) can provide information on the crystal structure. |
| X-ray Diffraction (XRD) | Confirms the crystal structure and phase purity of the synthesized nanoparticles. The peak broadening can be used to estimate the average crystallite size using the Debye-Scherrer equation.[11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of the capping agent (e.g., HDA) on the nanoparticle surface and the formation of metal-sulfide bonds.[9][12] |
Data Presentation
The following tables summarize typical data obtained from the synthesis and characterization of metal sulfide nanoparticles using thiourea-based precursors.
Table 1: Nanoparticle Synthesis Parameters and Resulting Sizes
| Metal Sulfide | Metal Precursor | Sulfur Precursor | Capping Agent | Synthesis Temperature (°C) | Average Particle Size (nm) | Reference |
| ZnS | [ZnCl₂(CS(NHC₆H₁₁)₂)₂] | (within complex) | HDA | 180 | 5-10 | [5] |
| ZnS | (Z)-2-(pyrrolidin-2-ylidene)thiourea zinc(II) complex | (within complex) | HDA | 160-220 | 4-8 | [10] |
| Zn₁₋ₓSnₓS | Zinc chloride, Stannous chloride | Thiourea, Sodium sulfide | Thiourea | 120 | 12-24.5 | [11] |
| CdS | CdSO₄ | Thiourea | O. tenuiflorum leaf extract | Room Temp | ~5 | [9] |
| Co-Thiourea | CoCl₂·6H₂O | Thiourea | - | Reflux | 10-30 | [12] |
Table 2: Summary of Characterization Techniques and Findings
| Nanoparticle | Technique | Key Findings | Reference |
| ZnS | XRD, TEM, UV-Vis, PL | Cubic sphalerite structure, spherical morphology, quantum confinement effects observed. | [5][10] |
| CdS | XRD, TEM, FTIR, UV-Vis | Hexagonal wurtzite or cubic zinc blende structure, spherical or rod-like morphology, surface modification confirmed by FTIR. | [9] |
| Co-Thiourea | FTIR, TEM, XRD, TGA | Binding of thiourea to cobalt via sulfur, dispersed nanoparticles. | [12] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of this compound and its subsequent use in nanoparticle synthesis.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for metal sulfide nanoparticle synthesis.
References
- 1. This compound | 15153-13-6 | Benchchem [benchchem.com]
- 2. NANOMATERIALS. A tunable library of substituted thiourea precursors to metal sulfide nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal Sulfide Nanoparticles: Precursor Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sajs.co.za [sajs.co.za]
- 6. researchgate.net [researchgate.net]
- 7. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Green Synthesis of Engineered CdS Nanoparticles with Reduced Cytotoxicity for Enhanced Bioimaging Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. chalcogen.ro [chalcogen.ro]
- 12. chalcogen.ro [chalcogen.ro]
Application Notes and Protocols: Chelation Properties of 1-Hexyl-3-phenyl-2-thiourea with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chelation properties of 1-Hexyl-3-phenyl-2-thiourea and detailed protocols for its synthesis and the characterization of its interactions with various metal ions. This compound, a derivative of thiourea, is a versatile chelating agent with significant potential in diverse fields such as analytical chemistry, materials science, and pharmacology.
Thiourea and its derivatives are well-established as effective ligands for a wide range of metal ions due to the presence of soft donor atoms, namely sulfur and nitrogen.[1] This chelating ability is fundamental to their applications, which include roles as enzyme inhibitors, antimicrobial agents, and precursors for metal sulfide nanoparticles.[1] A notable example of its biological significance is the inhibition of tyrosinase, a copper-containing enzyme, where the thiourea moiety is believed to chelate the copper ions within the enzyme's active site.[1]
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the nucleophilic addition of hexylamine to phenyl isothiocyanate.[1] This reaction is typically performed in a suitable organic solvent and yields the desired product in high purity.
Experimental Protocol: Synthesis of this compound
Materials:
-
Hexylamine
-
Phenyl isothiocyanate
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Beaker
-
Filter funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a clean, dry round-bottom flask, dissolve hexylamine (1 equivalent) in anhydrous ethanol.
-
While stirring the solution at room temperature, add phenyl isothiocyanate (1 equivalent) dropwise.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a solid.
-
Dry the purified product in a vacuum oven. Characterize the final product using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Synthesis workflow for this compound.
Chelation Properties and Interaction with Metal Ions
This compound acts as a chelating agent, primarily through its sulfur and nitrogen atoms, forming stable complexes with various metal ions. The study of these interactions is crucial for understanding its mechanism of action in different applications. Key parameters to characterize these interactions include the stoichiometry of the complex (binding ratio), the stability constant (K), and the thermodynamic parameters (ΔG, ΔH, and ΔS).
Quantitative Data on Metal Ion Chelation
Table 1: Stoichiometry and Stability Constants of this compound Metal Complexes
| Metal Ion | Method | Stoichiometry (Ligand:Metal) | Log K |
| Cu²⁺ | UV-Vis Titration (Job's Plot) | To be determined | To be determined |
| Ni²⁺ | UV-Vis Titration (Job's Plot) | To be determined | To be determined |
| Cd²⁺ | UV-Vis Titration (Job's Plot) | To be determined | To be determined |
| Pb²⁺ | UV-Vis Titration (Job's Plot) | To be determined | To be determined |
Table 2: Thermodynamic Parameters for the Chelation of Metal Ions by this compound
| Metal Ion | Method | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| Cu²⁺ | Isothermal Titration Calorimetry (ITC) | To be determined | To be determined | To be determined |
| Ni²⁺ | Isothermal Titration Calorimetry (ITC) | To be determined | To be determined | To be determined |
| Cd²⁺ | Isothermal Titration Calorimetry (ITC) | To be determined | To be determined | To be determined |
| Pb²⁺ | Isothermal Titration Calorimetry (ITC) | To be determined | To be determined | To be determined |
Experimental Protocols for Chelation Studies
Protocol 1: Determination of Stoichiometry and Stability Constant using UV-Vis Spectroscopy (Job's Plot)
This method, also known as the method of continuous variation, is used to determine the stoichiometry of a metal-ligand complex.
Materials:
-
This compound
-
Metal salts (e.g., CuSO₄, NiCl₂, Cd(NO₃)₂, Pb(NO₃)₂)
-
Suitable solvent (e.g., Methanol, Ethanol, or DMSO)
-
UV-Vis Spectrophotometer
-
Volumetric flasks
-
Pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt in the chosen solvent.
-
Preparation of Sample Series: Prepare a series of solutions in volumetric flasks by mixing the stock solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), while keeping the total molar concentration of the ligand and metal ion constant. The total volume of each solution should also be kept constant.
-
UV-Vis Measurements: Record the UV-Vis spectrum for each solution over a relevant wavelength range. Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Data Analysis (Job's Plot): Plot the absorbance at λ_max against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
-
Calculation of Stability Constant: The stability constant (K) can be calculated from the absorbance data of the Job's plot.
Workflow for determining stoichiometry via Job's Plot.
Protocol 2: Determination of Thermodynamic Parameters using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
Materials:
-
This compound
-
Metal salts
-
Appropriate buffer solution
-
Isothermal Titration Calorimeter
-
Syringe for titration
Procedure:
-
Sample Preparation: Prepare a solution of the metal ion in a suitable buffer and place it in the ITC sample cell. Prepare a more concentrated solution of this compound in the same buffer and load it into the injection syringe.
-
ITC Experiment: Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections). The experiment consists of a series of small injections of the ligand solution into the metal ion solution.
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: The raw data (heat pulses) are integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to metal.
-
Thermodynamic Parameter Calculation: Fit the binding isotherm to a suitable binding model to determine the values of Kₐ, ΔH, and n. Calculate ΔG and ΔS using the following equations:
-
ΔG = -RTln(Kₐ)
-
ΔG = ΔH - TΔS
-
Workflow for ITC analysis of metal chelation.
Signaling Pathway Illustration: Enzyme Inhibition by Chelation
A key application of the chelation properties of thiourea derivatives is in enzyme inhibition, particularly for metalloenzymes. The following diagram illustrates the general mechanism of tyrosinase inhibition by this compound, where the ligand chelates the copper ions essential for the enzyme's catalytic activity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hexyl-3-phenyl-2-thiourea
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-Hexyl-3-phenyl-2-thiourea.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, helping you identify and resolve common problems.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure proper stoichiometry of reactants; a slight excess of one reactant can drive the reaction to completion, but may complicate purification.[1] |
| Degradation of phenyl isothiocyanate. | - Use freshly distilled or purified phenyl isothiocyanate. - Store phenyl isothiocyanate in a cool, dark, and dry environment.[2] | |
| Presence of moisture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Unreacted Starting Materials in Product | Inefficient purification. | - Optimize the recrystallization solvent system. - Employ column chromatography for more difficult separations. |
| Reaction did not go to completion. | - See "Low Yield of Desired Product" above. | |
| Unexpected Peaks in NMR or LC-MS Analysis | Formation of phenyl isothiocyanate dimers. | - This can occur at elevated temperatures.[1] - Minimize reaction temperature and time. - Use the isothiocyanate immediately after purification.[1] |
| Hydrolysis of phenyl isothiocyanate. | - Rigorously exclude water from the reaction mixture.[2] The isothiocyanate can react with water to form a carbamic acid, which is unstable and can decompose. | |
| Formation of symmetrical thioureas (e.g., 1,3-diphenylthiourea or 1,3-dihexylthiourea). | - This is more common if there are other amine contaminants present. - Ensure the purity of the starting hexylamine. | |
| Product Discoloration (Yellowing) | Oxidation of the thiourea. | - Store the final product under an inert atmosphere and protected from light. - Avoid excessive heat during drying. |
| Presence of sulfur-containing impurities. | - Purify the product by recrystallization or chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent method is the nucleophilic addition of hexylamine to phenyl isothiocyanate.[1] This reaction is typically carried out in a suitable aprotic solvent, such as toluene or ethanol, and can be performed at room temperature or with gentle heating.[1]
Q2: What are the most critical parameters to control during the synthesis to minimize byproduct formation?
A2: The key parameters to control are:
-
Stoichiometry: The molar ratio of hexylamine to phenyl isothiocyanate should be carefully controlled.[1]
-
Temperature: Elevated temperatures can promote the formation of byproducts like isothiocyanate dimers.[1]
-
Moisture: The reaction should be conducted under anhydrous conditions to prevent hydrolysis of the isothiocyanate.[2]
-
Purity of Reagents: Use of pure starting materials is crucial to avoid side reactions.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.
Q4: Are there any catalysts that can be used for this synthesis?
A4: While often not strictly necessary, the use of catalysts can influence reaction rates.[1] Non-nucleophilic bases like triethylamine can be used to activate the amine, especially if its nucleophilicity is low.[2] However, for the reaction between hexylamine and phenyl isothiocyanate, the reaction typically proceeds efficiently without a catalyst.
Experimental Protocol: Synthesis of this compound
This protocol provides a general methodology for the synthesis of this compound.
Materials:
-
Hexylamine
-
Phenyl isothiocyanate
-
Anhydrous Toluene (or another suitable aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
In the flask, dissolve hexylamine (1.0 equivalent) in anhydrous toluene.
-
Slowly add phenyl isothiocyanate (1.0 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to a gentle reflux (around 80-100 °C, depending on the solvent) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Synthesis of this compound.
Caption: Common byproduct formation pathways.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of 1-Hexyl-3-phenyl-2-thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexyl-3-phenyl-2-thiourea. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the purification of this compound.
Physical and Spectroscopic Data
For successful purification and characterization of this compound, understanding its physical and spectroscopic properties is crucial. Below is a summary of available data. Please note that some of this information is predicted or based on closely related analogs and should be used as a guideline.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂S | [1] |
| Molecular Weight | 236.38 g/mol | [1][2] |
| Predicted ¹H NMR | Signals corresponding to the hexyl chain protons (e.g., terminal -CH₃ around δ 0.87 ppm) and aromatic protons of the phenyl group. | |
| Predicted ¹³C NMR | C=S: ~180-185 ppm, Phenyl (ipso-C): ~138-140 ppm, Phenyl (Ar-C): ~120-130 ppm, N-CH₂ (Hexyl): ~45-50 ppm, Hexyl (CH₂)₄: ~20-35 ppm, Terminal CH₃: ~14 ppm. | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The most common impurities arise from the synthesis, which typically involves the reaction of hexylamine with phenyl isothiocyanate.[3] These can include:
-
Unreacted Starting Materials: Residual hexylamine and phenyl isothiocyanate.
-
Byproducts: Phenyl isothiocyanate can form dimers, especially at elevated temperatures.[3]
Q2: Which purification techniques are most effective for this compound?
The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: How do I choose a suitable solvent for recrystallization?
A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For N,N'-disubstituted thioureas, mixed solvent systems are often effective.[3] A common choice is an ethanol-water mixture.[3] To select an appropriate solvent, small-scale solubility tests with the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) are recommended.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too rapidly. To resolve this, you can:
-
Add a small amount of a solvent in which the compound is more soluble to the hot solution to reduce the supersaturation.
-
Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Try a different solvent or solvent system with a lower boiling point.
Q5: What is a good starting point for developing a column chromatography method?
For compounds of moderate polarity like this compound, silica gel is a suitable stationary phase. A good mobile phase (eluent) can be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation between your product and impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| No crystal formation upon cooling | The solution is not saturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| The compound is too soluble in the chosen solvent. | Try a different solvent or a mixed solvent system to decrease the solubility at room temperature (e.g., adding water to an ethanol solution). | |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss in the mother liquor. |
| Premature crystallization occurred during hot filtration. | Ensure the funnel and receiving flask are pre-heated. Use a slight excess of hot solvent to keep the compound dissolved during filtration. | |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity. | Perform another recrystallization using a different solvent system. |
| The impurity co-crystallized with the product. | Consider using column chromatography for better separation. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | The solvent system is not optimal. | Experiment with different ratios of hexane and ethyl acetate. If separation is still poor, try a different solvent system (e.g., dichloromethane/methanol). |
| Compound does not move from the baseline | The eluent is not polar enough. | Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Compound runs with the solvent front | The eluent is too polar. | Increase the proportion of the less polar solvent (e.g., hexane). |
| Streaking of the compound on the column | The column is overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. |
| The compound has low solubility in the eluent. | Add a small amount of a more polar solvent to the eluent system in which the compound is more soluble. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol-Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Inducing Saturation: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy, indicating it is saturated.
-
Clarification: If cloudiness persists, add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualized Workflows
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Step-by-step workflow for the purification of this compound using column chromatography.
References
Technical Support Center: Optimizing Antimicrobial Susceptibility Testing for Hydrophobic Compounds
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the antimicrobial susceptibility testing (AST) of hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: Why are standard antimicrobial susceptibility testing (AST) methods challenging for hydrophobic compounds?
Standard AST methods, such as broth microdilution and agar diffusion, were developed for hydrophilic antibiotics.[1] Hydrophobic compounds, like many natural products and polyphenols, are not fully soluble in the aqueous environments of standard growth media like Mueller-Hinton (MH) broth or agar.[1] This poor solubility can lead to several problems, including:
-
Precipitation: The compound may fall out of solution, preventing it from interacting with the microorganisms and leading to inaccurate (often falsely high) Minimum Inhibitory Concentration (MIC) values.[2]
-
Poor Diffusion: In agar-based methods like disk diffusion, hydrophobic compounds diffuse poorly through the agar matrix, resulting in small or non-existent zones of inhibition that do not accurately reflect the compound's antimicrobial activity.[1][3]
-
Non-uniform Exposure: In broth-based assays, insolubility can lead to a non-homogeneous distribution of the compound, meaning not all microorganisms are exposed to the same concentration.
Q2: Which AST method is most reliable for hydrophobic compounds?
The broth microdilution method is generally considered the most consistent and reliable method for determining the MIC of hydrophobic compounds.[1][4][5] Unlike agar diffusion, which relies on the diffusion of the compound through a solid medium, broth microdilution involves direct contact between the compound and the microorganisms in a liquid environment.[3] While agar dilution is considered a gold standard for AST, it can be problematic for hydrophobic compounds as they may separate from the agar during preparation.[3][6]
Q3: What are the best solvents for dissolving hydrophobic compounds for AST?
Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving poorly water-soluble compounds for AST.[2][7] Other solvents like ethanol and methanol can also be used.[8] It is crucial to use the lowest possible concentration of the solvent, as these solvents can have their own antimicrobial properties at higher concentrations.[8][9]
Q4: What is the maximum permissible concentration of solvents like DMSO in an AST assay?
The final concentration of the solvent in the assay should be low enough to not affect microbial growth. For many bacteria, a final concentration of up to 5% DMSO is often tolerated without significantly harming the cells.[2] However, this can vary between microorganisms. For Candida glabrata, for example, DMSO concentrations should be below 2.5% to avoid growth inhibition.[9] It is imperative to run a solvent control (growth medium with the same concentration of solvent used in the test wells but without the antimicrobial compound) to ensure the solvent itself is not inhibiting microbial growth.[2]
Q5: Can surfactants be used to improve the solubility of hydrophobic compounds in AST?
Yes, non-ionic surfactants like Tween 80 (polysorbate 80) can be used to improve the solubility and dispersion of hydrophobic compounds in aqueous media.[7][10] Tween 80 is often used due to its low toxicity to microorganisms and high solubilization capacity.[10][11] As with solvents, a control with Tween 80 alone should be included in the experiment to ensure it does not interfere with microbial growth or the activity of the compound.[12]
Troubleshooting Guides
Problem 1: My compound precipitates when added to the broth medium.
-
Question: I dissolved my hydrophobic compound in DMSO, but it precipitates as soon as I add it to the Mueller-Hinton broth for my microdilution assay. What should I do?
-
Answer: This is a common issue caused by the compound's low solubility in the aqueous medium.[2] Here are several troubleshooting steps:
-
Optimize Solvent Concentration: Ensure you are using the highest possible stock concentration of your compound in the solvent (e.g., DMSO) so that the volume added to the broth is minimal. This keeps the final solvent concentration low.[7]
-
Incorporate a Surfactant: Try adding a non-ionic surfactant like Tween 80 to the broth medium at a low concentration (e.g., 0.5% v/v).[12] This can help to create a stable emulsion or micellar solution, keeping the compound dispersed.[11][13] Always include a surfactant-only control.
-
Use Sonication: After adding the compound stock to the broth, briefly sonicate the solution. This can help to break up aggregates and create a finer, more stable suspension.[2]
-
Modify the Medium: In some cases, high concentrations of organic components in the medium can contribute to precipitation. Trying a minimal or less rich medium might help, but be aware that this can affect microbial growth rates and MIC results.[2]
-
Problem 2: I am seeing inconsistent or non-reproducible MIC values.
-
Question: My MIC results for a hydrophobic compound vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent MICs are often due to the physicochemical properties of the compound and variability in the experimental setup.[14] Consider these factors:
-
Inoculum Density: The size of the bacterial inoculum is a critical variable.[1] An inoculum that is too heavy can lead to falsely high MICs, while one that is too light can result in artificially low MICs.[14] Always standardize your inoculum to the recommended density (e.g., 5 x 10^5 CFU/mL for EUCAST/CLSI broth microdilution) using a McFarland standard.[1][14]
-
Compound Adsorption: Hydrophobic compounds can adsorb to the surface of plastic labware, such as pipette tips and microtiter plates. This reduces the effective concentration of the compound in the medium. Using low-adhesion plastics or pre-treating materials may help, although this is not always practical. Be consistent with your materials and procedures.
-
Media Composition: The pH and cation concentration of the growth medium can influence the activity of some antimicrobial agents.[15][16] Use standardized, quality-controlled media like cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure consistency.[14]
-
"Skipped Wells": This phenomenon, where you see growth at a higher compound concentration but no growth at a lower one, can occur. It may be due to pipetting errors or the compound's interaction with the organism.[14] According to CLSI guidelines for other antimicrobials, the MIC should be read as the lowest concentration that inhibits visible growth, effectively ignoring the growth in the "skipped well". However, the appearance of skipped wells indicates potential assay variability and warrants repeating the experiment for confirmation.[14]
-
Problem 3: The solvent control is showing inhibition of microbial growth.
-
Question: I ran a control with just the solvent (DMSO) and the bacteria, and there was no growth. How do I interpret my results?
-
Answer: If the solvent control shows growth inhibition, any antimicrobial activity observed in the wells containing your compound cannot be reliably attributed to the compound itself. The concentration of the solvent is too high and is toxic to the test organism.
-
Solution: You must reduce the final concentration of the solvent in your assay. This can be achieved by:
-
Quantitative Data Summary
The choice and concentration of a solvent are critical for obtaining reliable MIC values for hydrophobic compounds. The following table summarizes permissible concentrations of common organic solvents for AST, based on their effect on microbial growth.
| Solvent | Test Organism(s) | Max Concentration with <10% Growth Inhibition | Notes |
| DMSO | Candida glabrata | < 2.5% | At 5%, growth inhibition was ~25%. At 10%, inhibition was 100%.[9] |
| Various Bacteria | 1% - 4% | Some bacteria show a decrease in growth at 4% and beyond.[8] | |
| Acetone | Candida glabrata | < 5% | At 10%, growth inhibition was ~68%.[9] |
| Ethanol | Candida glabrata | < 2.5% | At 5%, growth inhibition was ~16%. At 10%, inhibition was ~33%.[9] |
| Various Bacteria | < 6% - 8% | Tolerance varies significantly between species.[8] | |
| Methanol | Candida glabrata | < 10% | Showed the least inhibition among the tested solvents for this organism.[9] |
Note: These values are guides. It is essential to determine the appropriate solvent concentration for each specific microorganism being tested by running a solvent toxicity control.[2][8]
Experimental Protocols
Protocol 1: Preparation of Hydrophobic Compound Stock Solution
This protocol describes how to prepare a stock solution of a hydrophobic compound using a solvent like DMSO.
-
Weigh the Compound: Accurately weigh a precise amount of the hydrophobic compound (e.g., 10 mg).
-
Select a Solvent: Choose an appropriate solvent in which the compound is highly soluble, such as 100% DMSO.[17]
-
Calculate Required Solvent Volume: Calculate the volume of solvent needed to achieve a high stock concentration (e.g., 10 mg/mL or 1280 µg/mL). A high concentration minimizes the volume of solvent transferred to the assay medium.
-
Dissolve the Compound: Add the calculated volume of solvent to the weighed compound. Vortex vigorously until the compound is completely dissolved. Gentle warming or sonication may be required for some compounds, but ensure this does not degrade the compound.[2]
-
Sterilization: If the stock solution is not sterile, it should be sterilized by filtering through a 0.22 µm or 0.45 µm syringe filter that is compatible with the solvent (e.g., a PTFE filter for DMSO).[12]
-
Storage: Store the stock solution in small aliquots at -20°C or as recommended for the specific compound to avoid repeated freeze-thaw cycles.[17]
Protocol 2: Broth Microdilution AST for Hydrophobic Compounds
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution.[4][18]
-
Prepare Microtiter Plate:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.
-
If using a surfactant like Tween 80, it should be added to the CAMHB at the desired final concentration (e.g., 0.5% v/v) before dispensing.
-
-
Prepare Drug Dilutions:
-
Add 200 µL of the highest concentration of the test compound to the wells in column 1. This is typically prepared by diluting the stock solution in CAMHB to twice the desired final starting concentration.[19]
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10 after mixing.
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the solvent control (broth with the highest concentration of solvent/surfactant used, but no drug).
-
-
Prepare Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[14]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[1]
-
-
Inoculate the Plate:
-
Inoculate each well (columns 1-12) with 100 µL of the final bacterial suspension.[20]
-
The final volume in each well will be 200 µL (or 100 µL if using pre-prepared plates and a 100 µL inoculum). The final concentration of the drug and bacteria will now be at the desired level.
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation.
-
Incubate at 35-37°C for 16-20 hours in ambient air.[4]
-
-
Reading Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[4][21]
-
Growth is typically observed as turbidity or a pellet of cells at the bottom of the well.[22]
-
Check the control wells: There should be visible growth in the growth control (column 11) and the solvent control (column 12). If there is no growth in the solvent control, the test is invalid.
-
Visualizations
Experimental and Troubleshooting Workflows
Caption: Workflow for selecting an appropriate AST method.
Caption: Troubleshooting workflow for compound precipitation.
Caption: Principle of the broth microdilution method.
References
- 1. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. woah.org [woah.org]
- 16. researchgate.net [researchgate.net]
- 17. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EUCAST: MIC Determination [eucast.org]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. rr-asia.woah.org [rr-asia.woah.org]
- 21. idexx.dk [idexx.dk]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting False Positives in Tyrosinase Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and overcoming false positives in tyrosinase inhibition assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My compound shows potent inhibition of tyrosinase in the initial screening. How can I be sure it's a true inhibitor?
A positive result in an initial screen is a great start, but it's crucial to validate your findings to rule out false positives. Apparent inhibition can be caused by several factors other than direct binding to the tyrosinase active site. These include the compound acting as an alternative substrate, scavenging the product of the enzymatic reaction (dopaquinone), or having inherent color that interferes with absorbance readings. To confirm true inhibition, a series of control experiments are necessary.
Q2: What are the common causes of false positives in tyrosinase inhibition assays?
False positives in tyrosinase inhibition assays can arise from several mechanisms not related to true, specific inhibition of the enzyme. The most common causes include:
-
Alternative Substrates: The test compound itself is a substrate for tyrosinase. The enzyme may process this compound instead of the intended substrate (L-DOPA or L-tyrosine), leading to a decrease in the formation of the colored product, dopachrome, which is misinterpreted as inhibition.[1]
-
Dopaquinone Scavengers: The test compound does not interact with the enzyme but instead reacts with dopaquinone, the product of the tyrosinase-catalyzed reaction. This scavenging prevents the formation of dopachrome, again leading to a misleadingly low absorbance reading.[2]
-
Reducing Agents: Compounds with antioxidant properties can reduce dopaquinone back to L-DOPA, preventing the formation of dopachrome and appearing as inhibitors.
-
Compound Color: The intrinsic color of the test compound can interfere with the spectrophotometric measurement of dopachrome formation, which is typically measured around 475-492 nm.
-
Enzyme Instability: Certain compounds may destabilize or denature the tyrosinase enzyme, leading to a loss of activity that is not due to specific inhibition.
-
Precipitation: The test compound may precipitate out of solution under the assay conditions, leading to light scattering and inaccurate absorbance readings.[3]
Q3: I suspect my compound might be an alternative substrate. How can I test for this?
A key indicator that a compound may be an alternative substrate is a difference in the degree of inhibition observed when using the monophenolase (L-tyrosine) versus the diphenolase (L-DOPA) activity of tyrosinase. If the inhibition levels are significantly different, the compound may be acting as a substrate.[3] A more direct method is to perform an assay with the test compound as the sole substrate and monitor for any enzymatic activity, such as oxygen consumption or the formation of a new product using techniques like HPLC or LC-MS.
Q4: My results are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values or variable inhibition percentages can stem from several factors:
-
Reagent Instability: L-DOPA is prone to auto-oxidation. Always prepare fresh L-DOPA solutions for each experiment.[4] Tyrosinase enzyme solutions should be kept on ice and stored properly to maintain activity.
-
Solvent Effects: Ensure the final concentration of solvents like DMSO is low (typically <1-2%) and consistent across all wells, including controls.[4] High solvent concentrations can inhibit the enzyme.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Incubation Times and Temperatures: Strict adherence to consistent incubation times and temperatures is crucial for reproducible results.
-
Batch-to-Batch Variation of Enzyme: The specific activity of commercially available tyrosinase can vary between batches. It is advisable to use a positive control with a known IC50 value in every experiment to normalize for such variations.[4]
Q5: I am observing a high background signal in my assay. What can I do to reduce it?
High background can be caused by the auto-oxidation of L-DOPA or by the intrinsic color of your test compound. To address this:
-
Include a "No Enzyme" Control: For each concentration of your test compound, run a parallel reaction without the tyrosinase enzyme. This will allow you to measure and subtract the absorbance due to the compound itself and any non-enzymatic reactions.[4]
-
Fresh L-DOPA: As mentioned, always use freshly prepared L-DOPA solution to minimize background from auto-oxidation.
-
Optimize pH: Ensure the pH of your buffer is optimal for tyrosinase activity and stable throughout the assay.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting and validating potential tyrosinase inhibitors.
Mechanisms of False Positives
This diagram illustrates the different pathways that can lead to a false-positive result in a standard tyrosinase inhibition assay.
Quantitative Data on Common Interfering Compounds
It is important to be aware of common classes of compounds that can interfere with the assay. While specific IC50 values for false positives are highly dependent on assay conditions, the following table provides examples of interfering compounds and their approximate inhibitory concentrations reported in the literature. Note that these values should be used as a reference, and it is essential to perform control experiments to confirm the mechanism of action for your specific compound.
| Compound Class | Example Compound | Reported IC50 (µM) | Primary Interference Mechanism |
| Antioxidants | Ascorbic Acid | ~5-20 | Reducing Agent |
| Trolox | ~10-50 | Reducing Agent | |
| Phenolic Compounds | Gallic Acid | >1000 | Can act as an alternative substrate or a weak inhibitor |
| Catechin | Variable | Can act as an alternative substrate | |
| Thiol Compounds | L-cysteine | Variable | Dopaquinone Scavenger |
| Glutathione | Variable | Dopaquinone Scavenger |
Experimental Protocols
1. Standard Tyrosinase Inhibition Assay (Diphenolase Activity)
This protocol is for determining the inhibitory effect of a compound on the oxidation of L-DOPA by mushroom tyrosinase.
-
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA
-
Sodium Phosphate Buffer (50-100 mM, pH 6.8)
-
Test compound
-
Positive control (e.g., Kojic Acid)
-
Solvent for test compound (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep the enzyme solution on ice.[4]
-
Prepare a stock solution of L-DOPA in phosphate buffer. This solution should be prepared fresh before each experiment.[4]
-
Prepare serial dilutions of the test compound and the positive control at various concentrations.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution (or solvent for the control)
-
Tyrosinase enzyme solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475-492 nm in a kinetic mode for a specified duration (e.g., 20-30 minutes), with readings taken at regular intervals.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor and the control by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
2. Control Experiment: Dopaquinone Scavenging Assay
This assay helps to determine if a compound is inhibiting tyrosinase directly or by scavenging dopaquinone.
-
Principle: Tyrosinase is used to generate dopaquinone from L-DOPA. The enzyme is then inhibited, and the test compound is added. A decrease in the dopachrome signal indicates that the compound is scavenging the already-formed dopaquinone.
-
Procedure:
-
Initiate the tyrosinase reaction with L-DOPA as in the standard assay.
-
Allow the reaction to proceed for a short period (e.g., 1-2 minutes) to generate dopaquinone.
-
Stop the enzymatic reaction by adding a potent and rapid tyrosinase inhibitor (e.g., kojic acid at a high concentration).
-
Immediately add the test compound to the reaction mixture.
-
Monitor the absorbance at 475-492 nm over time. A decrease in absorbance after the addition of the test compound suggests dopaquinone scavenging.
-
3. Control Experiment: Alternative Substrate Assay
This protocol helps to determine if the test compound can act as a substrate for tyrosinase.
-
Principle: The test compound is incubated with tyrosinase in the absence of the primary substrate (L-DOPA or L-tyrosine). The consumption of oxygen or the formation of a new product indicates that the compound is an alternative substrate.
-
Procedure:
-
In a suitable reaction vessel (e.g., a sealed chamber with an oxygen sensor or a cuvette for spectrophotometry), prepare a reaction mixture containing phosphate buffer and the test compound.
-
Add tyrosinase to initiate the reaction.
-
Monitor the reaction by:
-
Oxygen Consumption: Use an oxygen electrode to measure the rate of oxygen consumption. A decrease in oxygen concentration indicates enzymatic activity.
-
Spectrophotometry: Scan a range of wavelengths to detect the appearance of any new absorbance peaks, which would indicate the formation of a new product.
-
-
A control reaction without the enzyme should be run in parallel to account for any non-enzymatic oxidation of the test compound.
-
By following these guidelines and performing the appropriate control experiments, researchers can confidently distinguish between true tyrosinase inhibitors and false positives, ensuring the accuracy and reliability of their findings.
References
Stability of 1-Hexyl-3-phenyl-2-thiourea in DMSO stock solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 1-Hexyl-3-phenyl-2-thiourea in DMSO stock solutions. The following information is curated to address common challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a DMSO stock solution?
Q2: What are the optimal storage conditions for a this compound DMSO stock solution?
To maximize the shelf-life of your this compound stock solution, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for short-term (weeks to months) or -80°C for long-term (months to years) storage.[1] | Low temperatures slow down chemical degradation processes. |
| Aliquoting | Aliquot into single-use volumes. | This practice minimizes freeze-thaw cycles, which can cause compound precipitation and degradation.[1][2] |
| Container | Use tightly sealed, sterile polypropylene or glass vials. | Prevents contamination and absorption of atmospheric water. |
| Light | Protect from light by using amber vials or storing in the dark. | Light can induce photochemical degradation of some compounds. |
| Inert Gas | For highly sensitive compounds, flushing the headspace of the vial with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.[2] | The sulfur atom in the thiourea moiety can be prone to oxidation. |
Q3: My this compound precipitated out of the DMSO stock solution upon thawing. What should I do?
Precipitation upon thawing can occur, especially if the solution was not fully dissolved initially or if it has undergone multiple freeze-thaw cycles.[3][4] To redissolve the compound, you can try the following:
-
Vortexing: Vigorously vortex the vial.
-
Gentle Warming: Warm the solution in a water bath at 37°C.[2] Be cautious with heating as it can accelerate degradation if the compound is thermally labile.
-
Sonication: Sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[2]
If the precipitate does not redissolve, the concentration of your stock solution may be too high and it may be necessary to prepare a new, more dilute stock solution.
Q4: The compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer or cell culture medium. How can I prevent this?
This is a common issue for hydrophobic compounds and is often referred to as "crashing out".[5][6] It occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted.[5][6] Here are several strategies to mitigate this problem:
| Strategy | Description |
| Increase Final DMSO Concentration | If your experimental system can tolerate it, increasing the final percentage of DMSO may keep the compound in solution. However, be mindful that DMSO concentrations above 0.5% can be toxic to some cell lines.[1][2] |
| Serial Dilution | Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent polarity can help maintain solubility.[6] |
| Reverse Dilution | Add the small volume of your DMSO stock dropwise to the larger volume of aqueous buffer while gently vortexing.[5] This ensures rapid dispersion of the DMSO. |
| Warming the Aqueous Buffer | Pre-warming your aqueous buffer to 37°C can sometimes improve the solubility of the compound upon dilution.[2][6] |
| Use of Co-solvents | In some cases, the addition of a non-toxic co-solvent like PEG400 or cyclodextrin to the aqueous buffer can enhance compound solubility.[1] |
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered with this compound DMSO stock solutions.
Issue: Suspected Degradation of Stock Solution
Symptoms:
-
Loss of expected biological activity.
-
Appearance of new peaks or disappearance of the parent peak in analytical analyses (e.g., LC-MS).
-
Color change in the stock solution.
Troubleshooting Workflow:
Caption: Workflow for investigating suspected degradation of a compound stock solution.
Issue: Compound Precipitation in Aqueous Solution
Symptoms:
-
Visible precipitate or cloudiness after diluting the DMSO stock into an aqueous buffer or cell culture medium.
Troubleshooting Workflow:
Caption: A logical workflow for addressing compound precipitation upon dilution.
Experimental Protocols
Protocol 1: Preparation of this compound DMSO Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound using a calibrated balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM). It is advisable to prepare a concentrated stock to minimize the volume of DMSO added to the final assay.
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are present. If dissolution is slow, sonicate in a water bath for 5-10 minutes.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Label the aliquots clearly with the compound name, concentration, date, and batch number.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Assessment of this compound in DMSO
-
Objective: To determine the stability of the compound in DMSO under specific storage conditions over time.
-
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Immediately after preparation (Time 0), take an aliquot and analyze its purity and concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will serve as the baseline.
-
Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Analyze the purity and concentration of the thawed sample using the same analytical method as for the Time 0 sample.
-
Compare the results to the Time 0 data to determine the percentage of the compound remaining and identify any degradation products.
-
Data Presentation:
The results of the stability study can be summarized in a table:
| Time Point | Storage Condition | Purity (%) by HPLC | Concentration (mM) | Degradation Products Observed |
| 0 | - | 99.5 | 10.0 | None |
| 1 Month | -80°C | 99.4 | 9.9 | None |
| 1 Month | -20°C | 99.2 | 9.8 | Minor peak at RT x.x min |
| 1 Month | 4°C | 95.0 | 9.4 | Peak at RT x.x min |
| 1 Month | Room Temp | 85.3 | 8.5 | Multiple degradation peaks |
Visualization of Factors Affecting Stability
Caption: Key factors influencing the stability of compounds in DMSO stock solutions.
References
Technical Support Center: Impact of pH on Thiourea-Based Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiourea-based inhibitors. The following information addresses common issues related to the influence of pH on the activity of these compounds.
Troubleshooting Guides
This section is designed to help you resolve specific issues you may encounter during your experiments.
Problem 1: My thiourea-based inhibitor shows significantly lower potency at acidic pH.
-
Possible Cause: The protonation state of the thiourea moiety is pH-dependent. In acidic conditions, the sulfur atom of the thiourea can become protonated.[1][2] This protonation can alter the inhibitor's ability to interact with the target enzyme, often leading to decreased inhibitory activity. The molecular form of thiourea is generally most stable in a pH range of 1.5 to 8.[3]
-
Solution:
-
Determine the Optimal pH: Conduct your enzyme inhibition assay across a range of pH values to determine the optimal pH for your specific inhibitor and enzyme system.[4] This involves using a series of buffers with overlapping pH ranges.[4]
-
Review the Literature: Check for published data on your specific inhibitor or structurally similar compounds to see if an optimal pH range has already been established.
-
Problem 2: I am observing inconsistent and non-reproducible results in my inhibition assays.
-
Possible Cause 1: Inconsistent Buffer pH: Small variations in the pH of your assay buffer can lead to significant fluctuations in enzyme activity and inhibitor potency.[5]
-
Solution 1: Always verify the pH of your buffer immediately before use with a calibrated pH meter. Ensure the buffer has sufficient buffering capacity to maintain the desired pH throughout the experiment.
-
Possible Cause 2: Instability of the Thiourea Solution: The stability of your thiourea-based inhibitor solution may be pH-dependent and can degrade over time.
-
Solution 2: Prepare fresh inhibitor solutions for each experiment.[1] Avoid repeated freeze-thaw cycles of stock solutions.[6]
Problem 3: My inhibitor appears to be inactive or has very high IC50 values.
-
Possible Cause: Suboptimal Assay pH: The selected pH for your assay may be far from the optimal pH for either the enzyme or the inhibitor's activity. Every enzyme has an optimal pH range for maximal activity, and deviations can significantly reduce the reaction rate.[4]
-
Solution:
-
Enzyme pH Profile: First, determine the optimal pH for your enzyme's activity in the absence of the inhibitor.[4]
-
Inhibitor pH-Dependence Study: Once the enzyme's optimal pH is known, perform a pH-dependence study for your thiourea-based inhibitor to find the pH at which it exhibits the highest potency.
-
Frequently Asked Questions (FAQs)
Q1: How does pH fundamentally affect the activity of thiourea-based inhibitors?
A1: The pH of the environment influences the protonation state of both the thiourea-based inhibitor and the target enzyme. The thiourea functional group contains nitrogen and sulfur atoms that can be protonated or deprotonated depending on the pH.[1][2] Changes in the ionization state of the inhibitor can alter its binding affinity to the enzyme's active site.[7] Similarly, the ionization state of amino acid residues in the enzyme's active site is pH-dependent, which is crucial for substrate binding and catalytic activity.
Q2: What is the typical pKa of the thiourea functional group?
A2: The pKa of thiourea can vary depending on the specific chemical structure and the solvent. The strongest acidic pKa for thiourea has been reported to be around 13.87, while the strongest basic pKa is approximately -3. In DMSO, the pKa values of various thiourea organocatalysts have been measured in the range of 8.5 to 19.6.[8]
Q3: Can pH affect the solubility of my thiourea-based inhibitor?
A3: Yes, the solubility of a compound can be influenced by its ionization state. If your thiourea-based inhibitor has ionizable groups, its solubility may vary with pH. Poor inhibitor solubility can lead to inaccurate and unreliable results.[9] If you suspect solubility issues, consider dissolving the inhibitor in a small amount of an appropriate solvent like DMSO or ethanol before diluting it in the assay buffer.[9]
Quantitative Data on pH-Dependent Activity
The following table summarizes hypothetical data illustrating the impact of pH on the inhibitory activity (IC50) of a generic thiourea-based inhibitor.
| pH | IC50 (µM) |
| 5.5 | 50.2 |
| 6.5 | 15.8 |
| 7.4 | 5.1 |
| 8.5 | 25.6 |
This data is for illustrative purposes only and will vary for different inhibitors and enzyme systems.
Experimental Protocols
Protocol for Determining the Optimal pH for a Thiourea-Based Inhibitor
This protocol outlines a general method for investigating the effect of pH on the activity of a thiourea-based inhibitor.
1. Materials and Reagents:
-
Purified enzyme
-
Enzyme-specific substrate
-
Thiourea-based inhibitor
-
A series of buffers with overlapping pH ranges (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris for pH 8.0-9.0)
-
Microplate reader
-
96-well plates[9]
2. Procedure:
-
Buffer Preparation: Prepare a set of assay buffers with varying pH values, ensuring all other components (e.g., salt concentrations) remain constant.
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and the thiourea-based inhibitor. Create a series of dilutions of the inhibitor.
-
Assay Setup: In a 96-well plate, for each pH value to be tested, set up reactions containing the buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.[9] Include controls with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a set period to allow for binding.[9]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[9]
-
Data Collection: Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.[5]
-
Data Analysis: For each pH value, calculate the percentage of inhibition for each inhibitor concentration relative to the control without the inhibitor. Determine the IC50 value at each pH by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Caption: Experimental workflow for determining the optimal pH for an inhibitor.
Caption: Impact of pH on inhibitor and enzyme states.
Caption: Troubleshooting flowchart for low inhibitor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiourea - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. superchemistryclasses.com [superchemistryclasses.com]
How to avoid interference in spectroscopic analysis of thiourea compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding interference during the spectroscopic analysis of thiourea compounds.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
UV-Visible (UV-Vis) Spectroscopy
Question 1: My UV-Vis spectrum for thiourea shows a shifted absorption maximum (λmax). What could be the cause?
Answer: A shift in the λmax of thiourea can be attributed to several factors, primarily the solvent used for analysis and the pH of the solution.
-
Solvent Effects: The polarity of the solvent can significantly influence the electronic transitions of the thiourea molecule, leading to shifts in the absorption maxima. Thiourea exhibits absorption maxima at approximately 196 nm and 236 nm.[1] The exact position of these peaks can vary depending on the solvent environment. For instance, in ethanol, thiourea has an absorption range of 225 to 270 nm, with a maximum at 243 nm.[2]
Data Presentation: Solvent Effects on Thiourea UV-Vis Absorption Maxima
| Solvent | Polarity Index | Absorption Maximum (λmax) in nm |
| Water | 10.2 | ~236 |
| Methanol | 5.1 | Not explicitly found in search results |
| Ethanol | 4.3 | 243[2] |
| Acetonitrile | 5.8 | Not explicitly found in search results |
| Chloroform | 4.1 | Not explicitly found in search results |
| Dimethylformamide (DMF) | 6.4 | Not explicitly found in search results |
-
pH Effects: The pH of the solution can alter the protonation state of the thiourea molecule, which in turn affects its electronic structure and UV-Vis spectrum. It is crucial to control and report the pH of your samples for reproducible results. For example, some HPLC-UV methods for thiourea analysis use an acidic mobile phase with a pH of 3 or lower.[1] While free thiourea does not have acidic or basic properties, its complexes can be pH-sensitive. For instance, the gold-thiourea complex is known to decompose at a pH above 4.5.[3]
Question 2: I am observing unexpected peaks or a high background in my UV-Vis spectrum. How can I resolve this?
Answer: Unexpected peaks or a high background are often due to matrix effects or the presence of interfering substances.
-
Matrix Effects: Components in your sample matrix (e.g., salts, proteins, other organic molecules) can absorb at similar wavelengths to thiourea, leading to spectral overlap and inaccurate quantification.
-
Interfering Substances: Metal ions are a common source of interference as they can form complexes with thiourea, altering its spectroscopic properties.[4][5]
To mitigate these issues, proper sample preparation is critical. A general workflow for sample cleanup is outlined below.
Experimental Workflow: Sample Cleanup for UV-Vis Analysis
Caption: A generalized workflow for preparing thiourea samples for spectroscopic analysis, including optional solid-phase extraction for complex matrices.
Fourier-Transform Infrared (FTIR) Spectroscopy
Question 3: The characteristic peaks for the C=S and C-N stretching vibrations in my thiourea sample are shifted. Why is this happening?
Answer: Shifts in the C=S and C-N vibrational frequencies in the FTIR spectrum of thiourea are typically indicative of coordination with metal ions.
-
Metal Complexation: When thiourea coordinates to a metal ion through its sulfur atom, the C=S bond order decreases, resulting in a shift of the C=S stretching band to a lower frequency (longer wavelength). Concurrently, the C-N bond order increases, causing a shift in the C-N stretching band to a higher frequency.[4][5]
Data Presentation: FTIR Spectral Band Shifts of Thiourea Upon Metal Complexation
| Vibrational Mode | Free Thiourea (cm⁻¹) | Thiourea Complexed with Metal Ion (cm⁻¹) | Reference |
| ν(C=S) | ~730 | Shifts to lower frequency (e.g., 707 cm⁻¹ in one study) | [4][6] |
| ν(C-N) | ~1470 | Shifts to higher frequency | [6][7] |
| ν(N-H) | ~3180, 3280 | May show slight shifts | [7] |
Raman Spectroscopy
Question 4: I am experiencing high fluorescence background in my Raman spectrum of a thiourea sample. How can I reduce this interference?
Answer: Fluorescence is a common interference in Raman spectroscopy that can obscure the weaker Raman scattering signals. Here are several strategies to mitigate fluorescence:
-
Change Excitation Wavelength: Using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) can often reduce or eliminate fluorescence from the sample or matrix.
-
Sample Purification: The fluorescence may originate from impurities in your sample. Implementing a sample cleanup procedure, such as solid-phase extraction (SPE), can remove these fluorescent compounds.
-
Photobleaching: Exposing the sample to the laser for a period before acquiring the spectrum can sometimes "burn out" the fluorescent species, reducing the background.
-
Time-Gated Raman Spectroscopy: This advanced technique can differentiate between the instantaneous Raman scattering and the longer-lived fluorescence emission.
Experimental Workflow: Troubleshooting Fluorescence in Raman Spectroscopy
Caption: A logical workflow for addressing and mitigating high fluorescence background during Raman analysis of thiourea compounds.
Fluorescence Spectroscopy
Question 5: The fluorescence of my thiourea derivative is quenched. What are the likely interferents?
Answer: Fluorescence quenching of thiourea derivatives is often caused by the presence of heavy metal ions.
-
Heavy Metal Ions: Many heavy metal ions, such as mercury (Hg²⁺), copper (Cu²⁺), and lead (Pb²⁺), are effective quenchers of fluorescence. The quenching mechanism can be static (formation of a non-fluorescent complex) or dynamic (collisional deactivation). The efficiency of quenching is described by the Stern-Volmer constant (Ksv).
Data Presentation: Stern-Volmer Quenching Constants (Ksv) for Thiourea Derivatives with Metal Ions
| Thiourea Derivative | Quenching Metal Ion | Ksv (M⁻¹) | Quenching Mechanism | Reference |
| Anthracene-Me-β-CD | Pb²⁺ | (Calculated from slope) | Dynamic | [8] |
| Anthracene-Me-β-CD | Cd²⁺ | (Calculated from slope) | Dynamic | [8] |
| Acetohexamide-Albumin | Not specified | (Values in 10¹² range) | Static | [9] |
Note: This table provides examples of quenching data. The specific Ksv values are highly dependent on the fluorophore, quencher, and experimental conditions.
Detailed Experimental Protocols
This section provides more detailed methodologies for key experiments to avoid interference.
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general guideline for using SPE to remove matrix interferences from aqueous samples containing thiourea prior to HPLC-UV or other spectroscopic analysis.
Objective: To isolate thiourea from a complex aqueous matrix.
Materials:
-
SPE cartridges (e.g., C18 or a polymer-based sorbent like Oasis HLB). The choice of sorbent will depend on the specific matrix.
-
SPE manifold.
-
Conditioning solvent (e.g., methanol).
-
Equilibration solvent (e.g., deionized water, pH adjusted if necessary).
-
Wash solvent (e.g., a weak organic/aqueous mixture to remove less polar interferences).
-
Elution solvent (e.g., a stronger organic solvent like acetonitrile or methanol to elute thiourea).
-
Nitrogen evaporator or vacuum centrifuge (for solvent evaporation).
-
Reconstitution solvent (mobile phase for HPLC analysis).
Procedure:
-
Conditioning: Pass 1-2 column volumes of a strong organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent. Do not allow the sorbent to dry.[10]
-
Equilibration: Pass 1-2 column volumes of deionized water or a buffer matching the sample's pH through the cartridge to prepare the sorbent for the aqueous sample.[10]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1-2 column volumes of a weak wash solvent to remove polar impurities. A second wash with a slightly stronger solvent (e.g., 5-10% methanol in water) can remove less polar interferences.
-
Elution: Elute the retained thiourea with a small volume of a strong organic solvent (e.g., methanol or acetonitrile). Collect the eluate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum centrifuge. Reconstitute the residue in a known, small volume of the initial mobile phase for your chromatographic analysis.
Protocol 2: Removal of Interfering Metal Ions
This protocol describes a method for removing interfering metal cations from a sample solution containing thiourea.
Objective: To remove metal ions that can form complexes with thiourea and interfere with spectroscopic analysis.
Method 1: Cation-Exchange Resin
Materials:
-
Strong acid cation-exchange resin.
-
Polyethylene bottles or columns.
-
2 M HCl for resin regeneration.
-
Deionized water.
Procedure:
-
Resin Preparation/Regeneration: Wash the cation-exchange resin twice with 100 mL of 2 M HCl, followed by five washes with deionized water. Dry the resin.[11]
-
Sample Treatment: Add a suitable amount of the prepared resin (e.g., 12.5 g for a 25 mL sample) to the sample in a polyethylene bottle.[11]
-
Equilibration: Shake the mixture periodically for about 30 minutes to allow for the exchange of metal cations from the solution onto the resin.[11]
-
Separation: Carefully decant the sample solution, now depleted of interfering metal cations, from the resin for subsequent analysis.[11]
Method 2: Chemical Masking
In some cases, interfering metal ions can be "masked" by adding a complexing agent that binds to the metal more strongly than thiourea. For example, cyanide has been used to eliminate metal interferences in some analytical methods for arsenic, a principle that could be adapted for thiourea analysis with careful consideration of the chemistry involved.[11] The choice of masking agent is critical and must be selective for the interfering ion without reacting with thiourea or interfering with the analysis itself.
References
- 1. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Strategies to minimize degradation of 1-Hexyl-3-phenyl-2-thiourea during experiments
Welcome to the technical support center for 1-Hexyl-3-phenyl-2-thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during experiments and to offer troubleshooting for common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathways for this compound, like other N,N'-disubstituted thioureas, are oxidation and hydrolysis.[1] Oxidation can lead to the formation of the corresponding urea, carbodiimide, or other sulfur oxides. Hydrolysis, particularly under acidic or basic conditions, can also yield the corresponding urea and release hydrogen sulfide. Photodegradation can occur upon exposure to light, leading to the formation of carbodiimide and subsequently the urea derivative.[2]
Q2: What are the key factors that influence the stability of this compound in solution?
A2: Several factors can significantly impact the stability of this compound solutions:
-
pH: Stability is highly dependent on pH. The compound is most stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline conditions can accelerate hydrolysis.
-
Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation.[3]
-
Light: Exposure to UV light can induce photodegradation.[2] It is crucial to protect solutions from light.
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to rapid degradation of the thiourea moiety.[1]
-
Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation pathways.
Q3: What are the visible signs of this compound degradation?
A3: Degradation of this compound, which is typically a solid, may be indicated by:
-
Color Change: A noticeable change in the color of the solid or solution.
-
Precipitate Formation: The formation of insoluble degradation products in a solution.
-
Changes in Spectroscopic Data: Alterations in UV-Vis, NMR, or IR spectra compared to a fresh sample.
-
Inconsistent Experimental Results: A lack of reproducibility in assays can be a sign of compound degradation.
Q4: How should I store this compound?
A4: To ensure the longevity of the compound, it should be stored in a cool, dry, and dark place.[4] Keep the container tightly sealed to protect it from moisture and air.[4] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of the compound in the stock solution or assay medium. | Prepare fresh stock solutions for each experiment. Minimize the time the compound is in the assay buffer before analysis. Protect solutions from light and maintain a constant, appropriate temperature. Consider performing a purity check of the solid compound using HPLC or melting point analysis. |
| Appearance of unknown peaks in HPLC analysis over time. | The compound is degrading in the analytical solvent or under the analysis conditions. | Prepare samples immediately before injection. Use a mobile phase with a pH that favors the stability of the compound. Ensure the column temperature is not excessively high. |
| A precipitate forms in the stock solution upon storage. | The compound is degrading to a less soluble product, or the storage temperature is too low, causing the compound to crystallize. | Prepare fresh solutions. If storing solutions, ensure the storage temperature is appropriate for the compound's solubility in the chosen solvent. If a precipitate is observed, gently warm the solution and sonicate to redissolve, but be aware that some degradation may have already occurred. |
| The solid compound has changed color or appears clumpy. | The compound has been exposed to light, moisture, or air, leading to degradation. | Discard the degraded compound and use a fresh batch. Review storage conditions to ensure they are optimal. |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Weigh out 2.36 mg of this compound on an analytical balance.
-
Transfer the solid to a clean, dry amber glass vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Store the stock solution at -20°C, protected from light. For best results, prepare fresh stock solutions or use within a week.
Protocol 2: Stability-Indicating HPLC Method (Illustrative)
This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient Elution (Illustrative):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 21 | 60 | 40 |
| 25 | 60 | 40 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 240 nm
Data Presentation
Table 1: Factors Affecting the Stability of this compound in Solution (Illustrative Data)
This table provides illustrative data on the stability of a 100 µM solution of this compound under various conditions after 24 hours.
| Condition | Parameter | Remaining Compound (%) | Primary Degradation Product(s) |
| pH | pH 3 (0.01 M HCl) | 90% | Phenylurea derivative |
| pH 7 (Phosphate Buffer) | 98% | Minimal degradation | |
| pH 10 (Carbonate Buffer) | 85% | Phenylurea derivative | |
| Temperature | 4°C | >99% | - |
| 25°C (Room Temperature) | 98% | Minimal degradation | |
| 37°C | 92% | Phenylurea derivative | |
| Light Exposure | Dark | 98% | - |
| Ambient Light | 94% | Carbodiimide derivative | |
| UV Light (254 nm) | 75% | Carbodiimide derivative, Phenylurea derivative | |
| Oxidizing Agent | No additional agent | 98% | - |
| 0.03% H₂O₂ | 60% | Phenylurea derivative, Sulfur oxides |
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
Validation & Comparative
A Comparative Analysis of 1-Hexyl-3-phenyl-2-thiourea and Kojic Acid as Melanogenesis Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 1-Hexyl-3-phenyl-2-thiourea and the well-established tyrosinase inhibitor, kojic acid. This analysis is based on available experimental data, focusing on their mechanisms of action, efficacy in cellular models, and cytotoxicity profiles.
Executive Summary
Kojic acid is a well-characterized direct inhibitor of tyrosinase, the key enzyme in melanin synthesis. In contrast, emerging evidence suggests that this compound and related 1-phenyl-3-alkylthiourea derivatives inhibit melanogenesis through a distinct mechanism that does not involve direct tyrosinase inhibition but rather accelerates the degradation of the tyrosinase protein. While direct comparative data for this compound is limited, this guide synthesizes available information on analogous compounds to provide a preliminary assessment of its potential as a melanogenesis inhibitor relative to kojic acid.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between these two compounds lies in their interaction with the melanogenesis pathway.
Kojic Acid: The Direct Inhibitor
Kojic acid acts as a competitive inhibitor of tyrosinase. It chelates the copper ions in the active site of the enzyme, preventing the binding of the natural substrate, L-tyrosine, and thereby blocking the initial steps of melanin synthesis.
This compound: The Indirect Modulator
Studies on 1,3-disubstituted thioureas, including 1-phenyl-3-alkylthioureas, indicate that these compounds reduce melanin content in melanoma cell lines without directly inhibiting tyrosinase activity in enzymatic assays. The proposed mechanism involves the post-translational regulation of tyrosinase, specifically by accelerating its degradation through the ubiquitin-proteasome pathway. A closely related analog, 1-phenyl-3-(2-thiazolyl)-2-thiourea (PTTU), has been shown to decrease melanin biosynthesis by reducing both the enzymatic activity and stability of tyrosinase.[1][2]
Comparative Efficacy and Cytotoxicity
Table 1: Inhibition of Melanogenesis
| Compound | Cell Line | IC50 for Melanin Inhibition | Reference |
| Kojic Acid | B16F10 melanoma | 36.18% inhibition at 25 µg/mL | [3] |
| Kojic Acid | B16F10 melanoma | Reduced melanin content in a dose-dependent manner (43.8–700 µM) | [4] |
| Kojic Acid Peptide | B16F10 melanoma | 42% inhibition at 5 mM | [5] |
| 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) (Analog) | Normal Human Epidermal Melanocytes | Dose-dependent decrease in melanin biosynthesis | [1][2] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | Cytotoxicity (IC50 or Observation) | Reference |
| Kojic Acid | Human Dermal Fibroblasts | No effect on viability at 1.562–50 μg/mL | [6][7] |
| Kojic Acid | B16F10 melanoma | No effect on viability at 1.562–50 μg/mL | [6][7] |
| Kojic Acid | Normal Human Melanocytes | Reduced viability at higher concentrations | [8] |
| Kojic Acid Derivatives | HGF-1 (Human Gingival Fibroblasts) | Higher IC50 values compared to melanoma cells, indicating selectivity | [9][10] |
| 1,3-Disubstituted Thiourea Derivatives | Various Cancer Cell Lines (e.g., SW480, SW620, PC3, K-562) | Highly cytotoxic (IC50 ≤ 10 µM) | [11] |
| 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) (Analog) | Normal Human Epidermal Melanocytes | No significant cytotoxicity observed at concentrations effective for melanogenesis inhibition (1.25-20 µM) | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays cited in the comparison.
Tyrosinase Inhibition Assay (for Kojic Acid)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of tyrosinase.
Protocol:
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (or L-tyrosine) as the substrate, the test compound (kojic acid) at various concentrations, and a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: In a 96-well plate, add the tyrosinase solution and the test compound solution. Incubate for a defined period at a specific temperature (e.g., 10 minutes at 25°C).
-
Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Melanin Content Assay
This cellular assay quantifies the amount of melanin produced by cells after treatment with a test compound.
Protocol:
-
Cell Culture: Seed B16F10 melanoma cells or normal human melanocytes in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound or kojic acid) for a specified duration (e.g., 72 hours). A stimulator of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH), can be co-administered.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a lysis buffer (e.g., 1N NaOH with 10% DMSO).
-
Melanin Solubilization: Heat the cell lysates (e.g., at 80°C for 1 hour) to solubilize the melanin.
-
Quantification: Measure the absorbance of the solubilized melanin at a specific wavelength (typically 405-490 nm) using a microplate reader.
-
Normalization: Normalize the melanin content to the total protein concentration or cell number to account for any effects on cell proliferation or viability.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., normal human dermal fibroblasts, melanocytes) in a 96-well plate and allow them to attach.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
Conclusion
This compound and kojic acid represent two distinct classes of melanogenesis inhibitors with different mechanisms of action. Kojic acid is a well-established, direct competitive inhibitor of tyrosinase. In contrast, the available evidence suggests that this compound likely acts indirectly by promoting the degradation of the tyrosinase enzyme, a mechanism that requires further elucidation for this specific compound.
A direct, quantitative comparison of their efficacy and safety is hampered by the lack of publicly available data for this compound on relevant skin cells. While some thiourea derivatives show potent anti-melanogenic effects in cellular assays, their cytotoxicity profile on normal skin cells needs to be thoroughly investigated to ascertain their therapeutic window and potential for dermatological and cosmetic applications.
For drug development professionals, this highlights a critical knowledge gap. Future research should focus on direct, head-to-head comparative studies of this compound and kojic acid, evaluating both their melanin-inhibiting efficacy in normal human melanocytes and their cytotoxicity in relevant skin cell types (melanocytes, keratinocytes, and fibroblasts) under standardized experimental conditions. Such studies are imperative to definitively establish the potential of this compound as a safe and effective alternative to existing tyrosinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanogenesis via a dual-action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kojic Acid Peptide: A New Compound with Anti-Tyrosinase Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluate the Cytotoxicity of Kojic Acid Nanocomposites on Melanoma Cells and Normal Cells of the Skin | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. Melanocytotoxic chemicals and their toxic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Cytotoxic Evaluation of Kojic Acid Derivatives with Inhibitory Activity on Melanogenesis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of the Antimicrobial Activity of N-Alkyl-N'-Phenylthioureas
A comprehensive review of scientific literature reveals that N-alkyl-N'-phenylthioureas and their derivatives are a promising class of compounds exhibiting a wide spectrum of antimicrobial activities.[1][2] This guide provides a comparative analysis of their efficacy against various pathogenic bacteria and fungi, supported by experimental data and detailed methodologies. The structure-activity relationship (SAR) is also discussed to provide insights for future drug development.
Quantitative Antimicrobial Activity
The antimicrobial potential of N-alkyl-N'-phenylthioureas is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[3][4] The following table summarizes the MIC values of various N-substituted thiourea derivatives against selected Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| N-(diethylcarbamothioyl)cyclohexanecarboxamide [L¹] | Staphylococcus aureus | >5000 | [2] |
| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide [L²] | Staphylococcus aureus | >5000 | [2] |
| N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide [L³] | Staphylococcus aureus | >5000 | [2] |
| N-(diphenylcarbamothioyl)cyclohexanecarboxamide [L⁴] | Staphylococcus aureus | >5000 | [2] |
| N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide [L⁵] | Staphylococcus aureus | >5000 | [2] |
| N-acyl thiourea derivative 1a | Staphylococcus aureus ATCC 25923 | 5000 | [5] |
| N-acyl thiourea derivative 1b | Staphylococcus aureus ATCC 25923 | 2500 | [5] |
| N-acyl thiourea derivative 1c | Staphylococcus aureus ATCC 25923 | 1250 | [5] |
| N-acyl thiourea derivative 1d | Escherichia coli ATCC 25922 | >5000 | [5] |
| N-acyl thiourea derivative 1e | Escherichia coli ATCC 25922 | 2500 | [5] |
| N-acyl thiourea derivative 1f | Escherichia coli ATCC 25922 | 1250 | [5] |
| N-acyl thiourea derivative 1g | Pseudomonas aeruginosa ATCC 27853 | 5000 | [5] |
| Ciprofloxacin (Control) | Staphylococcus aureus ATCC 25923 | 0.62 | [5] |
| Ciprofloxacin (Control) | Escherichia coli ATCC 25922 | 0.012 | [5] |
| 3-pyridylthiourea derivative | Enterococcus faecium ATCC 25923 | 3.9 | [6] |
| N-phenyl-N'-(m-aminophenyl)thiourea | Picornavirus | High activity | [7] |
Note: The data indicates that while some substituted thiourea derivatives show antimicrobial activity, their efficacy can be significantly lower than standard antibiotics like Ciprofloxacin.[5] The structure of the substituent plays a crucial role in determining the antimicrobial potency. For instance, certain N-acyl thiourea derivatives exhibited better activity than others in the same series.[5] It has been observed that substituted phenylthioureas generally show a wider variety of antimicrobial activity compared to unsubstituted phenylthiourea.[1]
Structure-Activity Relationship
The antimicrobial activity of N-alkyl-N'-phenylthioureas is intrinsically linked to their chemical structure.[7][8][9] Key structural features that influence their biological activity include:
-
The nature of the alkyl and aryl substituents: The length and lipophilicity of the alkyl chain can impact the compound's ability to penetrate microbial cell membranes.[8] The presence of electron-withdrawing or electron-donating groups on the phenyl ring can also modulate the antimicrobial activity.[10]
-
The thiourea moiety (-NHC(=S)NH-): This group is considered essential for the biological activity of these compounds.[7] The sulfur and nitrogen atoms can act as donor atoms, facilitating interactions with biological targets.[2]
-
Overall molecular conformation: The three-dimensional arrangement of the molecule influences its binding to target sites within the microbial cell.[7]
Experimental Protocols
The determination of the antimicrobial activity of N-alkyl-N'-phenylthioureas typically involves standardized microbiological assays.
Synthesis of N-alkyl-N'-phenylthioureas
A general method for the synthesis of these compounds involves the reaction of an appropriate isothiocyanate with a primary or secondary amine.[8] For instance, phenyl isothiocyanate can be reacted with various alkylamines to yield the corresponding N-alkyl-N'-phenylthioureas. The synthesized compounds are then purified and characterized using techniques like NMR and IR spectroscopy.[1]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2][3]
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared from an overnight culture. The final concentration of the inoculum in the test wells should be approximately 5 x 10^5 colony-forming units (CFU)/mL.[3]
-
Serial Dilution of Test Compounds: The N-alkyl-N'-phenylthiourea derivatives are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is then incubated at 35 ± 1 °C for 18-24 hours under aerobic conditions.[3]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3][8]
Concluding Remarks
N-alkyl-N'-phenylthioureas represent a versatile scaffold for the development of new antimicrobial agents. The available data suggests that their activity is highly dependent on the nature of the substituents on both the alkyl and phenyl moieties. Further research focusing on a systematic variation of these substituents is warranted to establish a more definitive structure-activity relationship and to optimize the antimicrobial potency of this class of compounds. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of novel N-alkyl-N'-phenylthiourea derivatives with potential therapeutic applications.
References
- 1. ijcrt.org [ijcrt.org]
- 2. mdpi.com [mdpi.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship of diphenylthiourea antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating the Mechanism of Action of 1-Hexyl-3-phenyl-2-thiourea in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-cancer mechanism of 1-Hexyl-3-phenyl-2-thiourea (HPTU). While the broader class of thiourea derivatives has shown considerable promise in oncology research, specific experimental data on HPTU's mechanism of action is not extensively available in publicly accessible literature. Therefore, this document presents a hypothesized mechanism based on the known actions of similar compounds and outlines a comprehensive experimental plan to validate these hypotheses. The provided data tables are illustrative, based on published results for other thiourea derivatives, and serve as a template for presenting experimentally generated data for HPTU.
Introduction to this compound (HPTU)
This compound is a synthetic compound belonging to the thiourea class of molecules, which are recognized for their diverse biological activities.[1] The general structure of thiourea derivatives, featuring a central thiocarbonyl group flanked by two nitrogen atoms, allows for a wide range of substitutions, leading to varied pharmacological properties.[1] In the context of cancer, many thiourea derivatives are believed to exert their cytotoxic effects through the induction of apoptosis and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.[2] The lipophilic hexyl group in HPTU may enhance its ability to cross cellular membranes.[2]
Hypothesized Mechanism of Action of HPTU
Based on the established activities of other N-substituted thiourea derivatives, the proposed anti-cancer mechanism of HPTU involves two primary actions: the induction of apoptosis and the arrest of the cell cycle. It is hypothesized that HPTU may trigger the intrinsic apoptotic pathway and cause cell cycle arrest at the G2/M phase.
Comparative Cytotoxicity Data (Illustrative)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various thiourea derivatives against different cancer cell lines, as reported in the literature. These values provide a benchmark for evaluating the potency of HPTU once experimental data is obtained.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | Cisplatin | SW480 (Colon) | >10 |
| SW620 (Colon) | 1.5 | K-562 (Leukemia) | >10 | ||
| K-562 (Leukemia) | 6.3 | ||||
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | Doxorubicin | HCT116 (Colon) | 8.29 |
| HepG2 (Liver) | 7.46 | ||||
| MCF-7 (Breast) | 4.56 | ||||
| 1-aryl-3-(pyridin-2-yl) thiourea derivative | MCF-7 (Breast) | 1.3 | |||
| SkBR3 (Breast) | 0.7 |
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanism of action of HPTU, a series of key experiments should be performed. Detailed protocols for these assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of HPTU on cancer cells by measuring metabolic activity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of HPTU and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following HPTU treatment.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cancer cells with HPTU at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Unstained cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of HPTU on cell cycle progression.
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with HPTU at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
Protocol:
-
Protein Extraction: Treat cells with HPTU, lyse the cells in RIPA buffer, and quantify the protein concentration.
-
Gel Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathway, the experimental workflow for its validation, and a comparative logic diagram.
Caption: Hypothesized intrinsic apoptotic pathway induced by HPTU.
Caption: Workflow for validating the anti-cancer mechanism of HPTU.
Caption: A logical framework for comparing HPTU with other anti-cancer agents.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the experimental validation of the anti-cancer mechanism of this compound. By employing the detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, researchers can generate the necessary data to elucidate the specific molecular pathways affected by HPTU. The illustrative data and diagrams provide a robust framework for organizing and presenting these findings. Future research should focus on conducting these experiments to confirm the hypothesized mechanism and to explore the potential of HPTU as a novel therapeutic agent. Further investigations could also include in vivo studies to evaluate its efficacy and safety in animal models.
References
Comparative Analysis of the Hexyl Chain in N-Substituted Phenylthioureas: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The N-substituted phenylthiourea scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The nature and length of the N-alkyl substituent are critical determinants of the pharmacological profile of these compounds. This guide provides a comparative analysis of the structure-activity relationship (SAR) of the hexyl chain in N-substituted phenylthioureas, synthesizing available data to elucidate its role in modulating biological effects.
Impact of the Hexyl Chain on Biological Activity: A Comparative Overview
The lipophilicity conferred by an alkyl chain is a crucial molecular descriptor that influences the biological activity of N-substituted phenylthioureas.[2] The hexyl group, in particular, provides a significant increase in lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets in target proteins.
A study on N,N'-diarylthiourea derivatives provides insight into the effect of alkyl chain length on cytotoxic activity against the human breast cancer cell line MCF-7. While not a direct study of N-alkyl-N'-phenylthioureas, the data on N-(4-fluorophenyl)-N'-(alkoxyphenyl)thioureas demonstrates a clear trend related to the length of the alkyloxy chain.
| Compound ID | N-Substituent | N'-Substituent (Varying Alkoxy Chain) | IC50 (µM) against MCF-7 Cells[4] |
| 1 | 4-Fluorophenyl | 4-(Hexyloxy)phenyl | 338.33 ± 1.52 |
| 2 | 4-Fluorophenyl | 4-(Octyloxy)phenyl | 567.83 ± 4.28 |
| 3 | 4-Fluorophenyl | 4-(Decyloxy)phenyl | 711.88 ± 2.5 |
| 4 | Phenyl | 4-(Hexyloxy)phenyl | 527.21 ± 1.28 |
| 5 | Phenyl | 4-(Octyloxy)phenyl | 619.68 ± 4.33 |
| 6 | Phenyl | 4-(Decyloxy)phenyl | 726.61 ± 1.29 |
Table 1: Cytotoxicity of N,N'-Diarylthiourea Derivatives with Varying Alkoxy Chain Lengths.
The data in Table 1 suggests that for both the 4-fluorophenyl and phenyl series, the shortest alkyl chain (hexyloxy) resulted in the highest potency (lowest IC50 value) against MCF-7 cells.[4] This indicates that while lipophilicity is important, an optimal length exists, and excessive chain elongation can be detrimental to activity. This observation aligns with the general principle that increasing the length of a side alkyl chain can enhance steric parameters, which in turn influences the quantitative structure-activity relationship.[5]
Experimental Protocols
General Synthesis of N-Hexyl-N'-phenylthiourea
The most common and efficient method for synthesizing 1-hexyl-3-phenyl-2-thiourea is through the nucleophilic addition reaction between hexylamine and phenyl isothiocyanate.[1]
-
Reaction: Hexylamine acts as a nucleophile, with its nitrogen atom attacking the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate.[1] This forms a transient intermediate that rearranges to the stable N,N'-disubstituted thiourea product.[1]
-
Procedure:
-
Equimolar amounts of hexylamine and phenyl isothiocyanate are dissolved in a suitable solvent (e.g., ethanol, acetone).
-
The reaction mixture is typically stirred at reflux temperature for several hours.[1]
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the product can be isolated by cooling the reaction mixture and collecting the resulting precipitate by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent.
-
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR.[1][6]
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
-
Procedure:
-
The N-hexyl-N'-phenylthiourea derivatives are serially diluted in a suitable broth medium in a 96-well microtiter plate to achieve a range of concentrations.[4]
-
Each well is then inoculated with a standardized suspension of the target bacteria.[4]
-
Positive (bacteria with no compound) and negative (broth with no bacteria) controls are included.[4]
-
The microtiter plate is incubated at 37°C for 18-24 hours.[4]
-
The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.[4]
-
Visualizing the Structure-Activity Relationship and Experimental Workflow
Caption: Synthesis and SAR of N-Hexyl-N'-phenylthiourea.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Conclusion
The hexyl chain in N-substituted phenylthioureas plays a significant role in defining their biological activity, primarily by modulating the lipophilicity of the molecule. The available data suggests that while an increase in alkyl chain length can be beneficial, there is an optimal length for specific activities, beyond which a decrease in potency may be observed. Further systematic studies focusing on a homologous series of N-alkyl-N'-phenylthioureas are warranted to fully elucidate the structure-activity relationship and to guide the rational design of more potent therapeutic agents.
References
- 1. This compound | 15153-13-6 | Benchchem [benchchem.com]
- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of 1-Hexyl-3-phenyl-2-thiourea and Standard Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal efficacy of the investigational compound 1-Hexyl-3-phenyl-2-thiourea against established standard antifungal drugs, namely fluconazole and amphotericin B. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes representative data from studies on structurally similar thiourea derivatives to provide a comparative context. It is crucial to note that the presented data for the thiourea compound are illustrative and may not be fully representative of this compound's specific activity.
Executive Summary
Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] These synthetic compounds are being investigated as potential alternatives or adjuncts to conventional antifungal therapies, particularly in light of the growing concern over drug-resistant fungal strains. This guide synthesizes available data to draw a preliminary comparison between this compound and the widely used antifungal agents fluconazole and amphotericin B, focusing on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Comparative Antifungal Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antifungal efficacy, for representative thiourea derivatives and the standard antifungal drugs against common fungal pathogens. A lower MIC value indicates greater potency.
Table 1: In Vitro Efficacy Against Candida albicans
| Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Representative Thiourea Derivatives* | 25 - 200 | 50 | 100 |
| Fluconazole | 0.125 - >64 | 0.5 | 8 |
| Amphotericin B | 0.06 - 1.0 | 0.25 | 1 |
*Note: Data for "Representative Thiourea Derivatives" is adapted from various studies on substituted thioureas and is not specific to this compound.[3] Data for Fluconazole and Amphotericin B is compiled from multiple sources.
Table 2: In Vitro Efficacy Against Aspergillus niger
| Compound | MIC Range (µg/mL) |
| Representative Thiourea Derivatives* | Not Widely Reported |
| Fluconazole | 6 |
| Amphotericin B | 0.5 - 2.0 |
*Note: Specific MIC data for thiourea derivatives against Aspergillus species is limited in the reviewed literature.
Experimental Protocols
The determination of antifungal efficacy, particularly the MIC values, is predominantly conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[4][5][6][7][8]
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
This method involves preparing a serial dilution of the antifungal agent in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.
Key Steps:
-
Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial Dilution: The stock solution is serially diluted in a liquid growth medium (e.g., RPMI-1640) within the wells of a microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline or water, and the turbidity is adjusted to match a 0.5 McFarland standard, corresponding to a specific cell density. This suspension is further diluted in the growth medium.
-
Inoculation: A standardized volume of the diluted fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions.
-
Incubation: The plates are incubated at a specific temperature (typically 35°C) for a defined period (usually 24-48 hours).
-
MIC Determination: The MIC is read visually as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth compared to a drug-free control well.
Below is a graphical representation of the experimental workflow.
Experimental workflow for broth microdilution antifungal susceptibility testing.
Signaling Pathways and Mechanisms of Action
The antifungal activity of these compounds is attributed to their distinct mechanisms of action, which target different cellular components and pathways within the fungal cell.
This compound and Thiourea Derivatives
The precise mechanism of action for this compound is not well-documented. However, studies on other thiourea derivatives suggest several potential mechanisms.[9] These include the disruption of the fungal cell membrane, leading to increased permeability, and the inhibition of key enzymes.[9] Some benzothiourea derivatives have been shown to target the late secretory pathway in fungi.[10] The lipophilic nature of the hexyl group in this compound may enhance its ability to penetrate the fungal cell membrane.[3]
Proposed antifungal mechanisms of action for thiourea derivatives.
Fluconazole
Fluconazole is a triazole antifungal that acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[11][12] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11][12] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[11][12]
Mechanism of action of Fluconazole via inhibition of ergosterol biosynthesis.
Amphotericin B
Amphotericin B is a polyene antifungal that binds to ergosterol in the fungal cell membrane.[13][14][15] This binding creates pores or channels in the membrane, leading to increased permeability and the leakage of essential intracellular contents, such as ions and small molecules.[13][14][15] This disruption of membrane integrity results in fungal cell death.[13][14][15]
Mechanism of action of Amphotericin B via pore formation in the fungal cell membrane.
Conclusion
While direct comparative data for this compound is currently unavailable, the broader class of thiourea derivatives shows promise as antifungal agents. The representative data suggests that their efficacy may be in a higher concentration range compared to potent, established drugs like amphotericin B and fluconazole against certain fungal species. However, their potentially novel mechanisms of action could be advantageous, particularly in combating drug-resistant fungal infections. Further in-depth studies are imperative to elucidate the specific antifungal spectrum, efficacy, and mechanism of action of this compound to accurately position it within the landscape of antifungal therapeutics. Researchers are encouraged to conduct head-to-head in vitro and in vivo studies following standardized protocols to generate the data needed for a definitive comparison.
References
- 1. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania | MDPI [mdpi.com]
- 3. This compound | 15153-13-6 | Benchchem [benchchem.com]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intertekinform.com [intertekinform.com]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzothiourea Derivatives Target the Secretory Pathway of the Human Fungal Pathogen Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 14. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 15. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of 1-Hexyl-3-phenyl-2-thiourea and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1-Hexyl-3-phenyl-2-thiourea and related thiourea derivatives. The information presented is collated from various scientific studies to offer a comprehensive overview of their potential as therapeutic agents. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to support further research and development.
In Vitro Activity Comparison
Thiourea derivatives have demonstrated a wide range of in vitro activities, including tyrosinase inhibition, cytotoxic effects against cancer cell lines, and antimicrobial properties. The following tables summarize the available quantitative data for this compound analogs and other relevant thiourea compounds.
Tyrosinase Inhibitory Activity
Phenylthiourea derivatives are well-documented inhibitors of tyrosinase, a key enzyme in melanin synthesis.[1] This inhibitory action makes them promising candidates for the development of agents to treat hyperpigmentation.[1] The sulfur atom of the thiourea moiety is believed to chelate the copper ions in the active site of the enzyme, thereby blocking its activity.[1]
| Compound/Derivative Class | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-hydroxy-N'-phenylthiourea analogue 1 | ~0.29 | - | - |
| Thiosemicarbazone Derivative 19p | 0.16 | Kojic Acid | 17.76 |
| Thiosemicarbazone Derivative 19t | 0.12 | Kojic Acid | 17.76 |
| Kuraridin | ~0.5 (34x more active than Kojic Acid) | Kojic Acid | - |
| Licochalcone A | - (5.4x more active than Kojic Acid) | Kojic Acid | - |
Cytotoxic Activity against Cancer Cell Lines
Several N,N'-disubstituted thiourea derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanism of action often involves the induction of apoptosis.[2]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | Cisplatin | - |
| SW620 (Colon) | 1.5 | Cisplatin | - | |
| K-562 (Leukemia) | 6.3 | Cisplatin | - | |
| 1-(4-CF3-phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | PC3 (Prostate) | 6.9 | Cisplatin | - |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 |
| HepG2 (Liver) | 1.74 | Doxorubicin | 7.46 | |
| MCF-7 (Breast) | 7.0 | Doxorubicin | 4.56 | |
| N-(4-methoxy)-benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 380 | Erlotinib | 920 |
| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 370 | Erlotinib | 920 |
Antimicrobial Activity
N,N'-disubstituted thioureas have shown potential as antimicrobial agents, with the lipophilic nature of substituents like the hexyl group potentially facilitating transport across microbial cell membranes.[2]
| Compound/Derivative Class | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |
| Representative Thiourea Derivative A | 100 | 200 | 50 |
| Representative Thiourea Derivative B | 50 | 100 | 25 |
| Cu(II) complex with 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 2 (MRSA strains) | - | - |
| Halogenophenyl thiourea complexes | 4 - 8 | - | - |
| Alkylphenylthiourea complexes | 16 - 64 | - | - |
In Vivo Activity Comparison
In vivo studies on thiourea derivatives have primarily focused on their anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model.
Anti-inflammatory Activity
| Compound/Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference Drug | Inhibition (%) |
| Naproxen-thiourea derivative (m-anisidine) | 10 | 54.01 | 4 | - | - |
| Naproxen-thiourea derivative (N-methyl tryptophan methyl ester) | 10 | 54.12 | 4 | - | - |
| 1-nicotinoyl-3-(m-nitrophenyl)-thiourea | 100 | 57.9 | - | Voltaren | 49.9 |
| Naproxen-thiourea derivative 8 | 10 | 44.83 | - | Naproxen | - |
| Naproxen-thiourea derivative 9 | 10 | 49.29 | - | Naproxen | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Assays
1. Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of tyrosinase, the enzyme responsible for melanin production.
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form a colored product, dopachrome. The absorbance of dopachrome is measured spectrophotometrically. A reduction in absorbance in the presence of a test compound indicates inhibition of tyrosinase activity.
-
Protocol:
-
Prepare a reaction mixture containing phosphate buffer (pH 6.8), L-DOPA solution, and the test compound at various concentrations.
-
Initiate the reaction by adding mushroom tyrosinase solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475-490 nm) at regular intervals using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.
-
2. MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.[4]
-
3. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium.
-
Protocol:
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.[5]
-
Prepare a standardized microbial suspension (e.g., to a 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[5]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
-
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Protocol:
-
Acclimatize rodents (e.g., Wistar rats) for at least one week before the experiment.
-
Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the thiourea derivative.
-
Administer the test compounds or control substances to the respective groups, typically orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its analogs are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and the workflows of key experimental procedures.
Caption: Tyrosinase Inhibition Pathway by this compound.
Caption: Intrinsic Apoptosis Pathway Induced by Thiourea Derivatives.
References
- 1. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 15153-13-6 | Benchchem [benchchem.com]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Cross-validation of 1-Hexyl-3-phenyl-2-thiourea's biological activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive cross-validation of the biological activities of thiourea derivatives, with a focus on the potential anticancer properties of compounds structurally related to 1-Hexyl-3-phenyl-2-thiourea. Due to the limited publicly available data specifically for this compound, this document provides a comparative analysis of its close analogs, supported by experimental data from various studies. The information presented herein aims to provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Comparative Analysis of Cytotoxic Activity
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon Cancer) | 9.0 | Cisplatin | - |
| SW620 (Metastatic Colon Cancer) | 1.5 | |||
| K-562 (Leukemia) | 6.3 | |||
| 1-(4-CF₃-phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 8.9 | Cisplatin | - |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast Cancer) | 0.31 (mM) | Hydroxyurea | ~9 (mM) |
| T47D (Breast Cancer) | 0.94 (mM) | Hydroxyurea | ~5 (mM) | |
| Diarylthiourea 4 | MCF-7 (Breast Cancer) | 338.33 | - | - |
| Thiourea Derivative 1a | SW480 (Colon Cancer) | More effective than cisplatin | Cisplatin | - |
| Thiourea Derivative 3a | SW480 (Colon Cancer) | More effective than cisplatin | Cisplatin | - |
| Thiourea Derivative 5j | SW480 (Colon Cancer) | More effective than cisplatin | Cisplatin | - |
Note: The data presented is for structurally related thiourea derivatives and not for this compound itself. The absence of a direct comparison to a reference compound in some cases is due to the reporting in the original study.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate at 37°C for 1.5 to 4 hours, allowing the formazan crystals to form.[7][8]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Apoptosis Detection: Annexin V-FITC/PI Staining
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Procedure:
-
Cell Treatment: Culture cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflow
The biological activity of thiourea derivatives is often attributed to their interaction with specific cellular signaling pathways. Furthermore, a systematic experimental workflow is crucial for the comprehensive evaluation of these compounds.
EGFR Signaling Pathway Inhibition
Some N-acyl-N'-phenylthiourea derivatives have been proposed to exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10] Overactivation of EGFR is a common characteristic of many cancers, leading to increased cell proliferation and survival.[10]
Caption: Proposed mechanism of EGFR signaling pathway inhibition by thiourea derivatives.
Experimental Workflow for Biological Activity Screening
A structured workflow is essential for the systematic evaluation of the biological activity of novel compounds.
Caption: A typical experimental workflow for evaluating the biological activity of a novel compound.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Thiourea Derivatives as Enzyme Inhibitors: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various thiourea derivatives based on their enzyme inhibitory performance, supported by experimental data.
Thiourea and its derivatives represent a versatile class of compounds with significant therapeutic potential, demonstrating inhibitory activity against a range of key enzymes.[1] Their ability to interact with metallic centers and form hydrogen bonds makes them effective inhibitors for various enzymes implicated in numerous diseases.[2] This guide offers a head-to-head comparison of thiourea derivatives against several major enzyme classes, including urease, carbonic anhydrase, and tyrosinase, presenting quantitative data, experimental protocols, and visual representations of key concepts.
Urease Inhibition
Urease, a nickel-containing metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it a key target for therapeutic intervention in conditions like gastritis and peptic ulcers.[3] Thiourea derivatives have emerged as potent urease inhibitors.
A study on N-monoarylacetothioureas identified compound b19 as a highly effective urease inhibitor with an IC50 value of 0.16 ± 0.05 µM against H. pylori urease, demonstrating significantly greater potency than the clinically used drug acetohydroxamic acid (AHA).[4][5] Another investigation of bis-acyl-thiourea derivatives found that compound UP-1 exhibited strong urease inhibition with an IC50 of 1.55 ± 0.0288 µM.[6]
| Derivative Class | Compound | Enzyme Source | IC50 (µM) | Standard Inhibitor | Standard IC50 (µM) | Reference |
| N-monoarylacetothioureas | b19 | H. pylori | 0.16 ± 0.05 | Acetohydroxamic acid (AHA) | 27.2 ± 1.2 | [1][4] |
| Bis-acyl-thioureas | UP-1 | Jack Bean | 1.55 ± 0.0288 | Thiourea | 0.97 ± 0.0371 | [6] |
| Quinolone-based N,N-disubstituted thioureas | 5a | Jack Bean | 1.83 ± 0.79 | Thiourea | 22.8 ± 1.31 | [7] |
| Alkyl chain-linked thioureas | 3c | Jack Bean | 10.65 ± 0.45 | Thiourea | 15.51 ± 0.11 | [3] |
| General Thiourea Derivatives | 1 | Jack Bean | 10.11 ± 0.11 | Acetohydroxamic acid | 27.0 ± 0.5 | [8] |
Experimental Protocol: In Vitro Urease Inhibition Assay
The inhibitory activity of thiourea derivatives against urease is typically determined spectrophotometrically. The following is a generalized protocol based on common methodologies:[6][8]
-
Preparation of Solutions:
-
Phosphate buffer (0.1 M, pH 7.4).
-
Jack bean urease solution.
-
Urea solution (substrate).
-
Test compound solutions at various concentrations.
-
Standard inhibitor solution (e.g., thiourea or acetohydroxamic acid).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound and urease enzyme solution.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the urea substrate.
-
Incubate for a further period (e.g., 30 minutes).
-
The amount of ammonia produced is determined by measuring the absorbance at a specific wavelength (e.g., 630 nm) after the addition of phenol and hypochlorite reagents.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.
-
IC50 values are determined from a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[9][10][11][12]
A study of chiral thiourea derivatives and thiourea-containing benzimidazole moieties revealed potent inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[9][10] For instance, compounds 5a-c were effective inhibitors of hCA I, with Ki values in the range of 3.4–7.6 µM.[9] Another series of coumarin-thiourea hybrids demonstrated potent inhibition of the tumor-associated isoform hCA IX, with compound 4b showing a Ki of 78.5 nM.[13]
| Derivative Class | Compound | Isoform | K_i (µM) | Inhibition Type | Standard Inhibitor | Standard K_i (µM) | Reference |
| Chiral Thioureas | 5a | hCA I | 3.4 | Competitive | Acetazolamide | - | [9][10] |
| Chiral Thioureas | 5a | hCA II | 8.7 | Competitive | Acetazolamide | - | [9][10] |
| Thiourea-benzimidazoles | 9b | hCA I | 73.6 | Competitive | Acetazolamide | - | [9][10] |
| Coumarin-Thiourea Hybrids | 4b | hCA IX | 0.0785 | - | - | - | [13] |
| Coumarin-Thiourea Hybrids | 4b | hCA XIII | 0.0763 | - | - | - | [13] |
| Sulfonyl Thioureas | 7c | hCA IX | 0.1251 | Non-competitive | Acetazolamide | - | [14] |
| Sulfonyl Thioureas | 7d | hCA XII | 0.1110 | Non-competitive | Acetazolamide | - | [14] |
| Amide-Thiourea Derivatives | 9 | hCA II | 0.18 ± 0.05 (IC50) | - | Acetazolamide | 1.08 (IC50) | [11] |
| Amide-Thiourea Derivatives | 11 | hCA IX | 0.17 ± 0.05 (IC50) | - | Acetazolamide | - | [11] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
The inhibitory effects of thiourea derivatives on CAs are often assessed by monitoring the enzyme-catalyzed hydrolysis of 4-nitrophenylacetate.[9][10]
-
Preparation of Solutions:
-
Tris-HCl buffer.
-
Purified human carbonic anhydrase isoenzymes (hCA I and hCA II).
-
4-Nitrophenylacetate (substrate) solution in anhydrous acetonitrile.
-
Test compound solutions at various concentrations.
-
Standard inhibitor solution (e.g., acetazolamide).
-
-
Assay Procedure:
-
The assay is performed in a spectrophotometer at a constant temperature.
-
The enzyme and inhibitor are pre-incubated.
-
The reaction is initiated by adding the substrate.
-
The formation of 4-nitrophenolate is monitored by the increase in absorbance at a specific wavelength (e.g., 400 nm).
-
-
Data Analysis:
-
The initial reaction rates are determined from the linear portion of the absorbance versus time curve.
-
Ki values are calculated from Dixon plots (a plot of 1/velocity versus inhibitor concentration) at different substrate concentrations.
-
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders.[15][16] Several thiourea-containing drugs have been repositioned as tyrosinase inhibitors.
For example, thioacetazone and ambazone have been shown to significantly inhibit mushroom tyrosinase with IC50 values of 14 µM and 15 µM, respectively.[17][18] A recent study on bis-thiourea derivatives identified compound 4 , with chlorine substituents, as a more potent inhibitor than the standard, kojic acid.[15] Furthermore, indole-thiourea derivatives have been synthesized, with compound 4b demonstrating an IC50 of 5.9 ± 2.47 μM, outperforming kojic acid.[16]
| Derivative Class | Compound | Enzyme Source | IC50 (µM) | Inhibition Type | Standard Inhibitor | Standard IC50 (µM) | Reference |
| Repurposed Drugs | Thioacetazone | Mushroom | 14 | Non-competitive | Kojic Acid | - | [17][18] |
| Repurposed Drugs | Ambazone | Mushroom | 15 | Non-competitive | Kojic Acid | - | [17][18] |
| Bis-Thioureas | 4 (with Cl) | Mushroom | More potent than Kojic Acid | - | Kojic Acid | - | [15] |
| Indole-Thioureas | 4b | Mushroom | 5.9 ± 2.47 | Competitive | Kojic Acid | 16.4 ± 3.53 | [16] |
| Isocryptolepine Acyl Thioureas | 6g | - | - | Competitive | - | - | [19] |
Experimental Protocol: Tyrosinase Inhibition Assay
The inhibitory effect on tyrosinase is typically measured by monitoring the formation of dopachrome from the oxidation of L-DOPA.
-
Preparation of Solutions:
-
Phosphate buffer (pH 6.8).
-
Mushroom tyrosinase solution.
-
L-DOPA (substrate) solution.
-
Test compound solutions at various concentrations.
-
Standard inhibitor solution (e.g., kojic acid).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound and tyrosinase solution.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding L-DOPA.
-
Monitor the formation of dopachrome by measuring the increase in absorbance at approximately 475 nm over time.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition.
-
Determine the IC50 value from the dose-response curve.
-
The mode of inhibition can be determined using Lineweaver-Burk plots.[20]
-
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of acetylcholine, a neurotransmitter. Their inhibition is a therapeutic strategy for Alzheimer's disease.[2] Thiourea derivatives have shown promise as cholinesterase inhibitors.
For instance, a study of unsymmetrical thiourea derivatives found that compound 3 exhibited IC50 values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively.[21][22] Another study reported thiazole-thiourea hybrids with exceptional activity against both AChE and BChE, with IC50 values in the sub-micromolar to low micromolar range.[2]
| Derivative Class | Compound | Enzyme | IC50 | Standard Inhibitor | Reference |
| Unsymmetrical Thioureas | 3 | AChE | 50 µg/mL | - | [21][22] |
| Unsymmetrical Thioureas | 3 | BChE | 60 µg/mL | - | [21][22] |
| Thiazole-Thiourea Hybrids | - | AChE | 0.3 - 15 µM | Donepezil | [2] |
| Thiazole-Thiourea Hybrids | - | BChE | 0.4 - 22 µM | Donepezil | [2] |
Experimental Protocol: Cholinesterase Inhibition Assay
The Ellman's method is a widely used spectrophotometric assay for measuring cholinesterase activity.
-
Preparation of Solutions:
-
Phosphate buffer (pH 8.0).
-
AChE (from Electric eel) and BChE (from equine serum) solutions.
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for color development.
-
Test compound solutions.
-
-
Assay Procedure:
-
The enzyme solution is pre-incubated with the test compound.
-
The reaction is initiated by adding the substrate and DTNB.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
The absorbance is measured at 412 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated.
-
IC50 values are determined from dose-response curves.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Coumarin-Thiourea Hybrids Show Potent Carbonic Anhydrase IX and XIII Inhibitory Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Docking Dynamics of 1-Hexyl-3-phenyl-2-thiourea at the Tyrosinase Active Site: A Comparative Analysis
For Immediate Release
[City, State] – In the ongoing quest for potent and safe tyrosinase inhibitors for applications in cosmetics, medicine, and food preservation, a comprehensive in silico analysis of 1-Hexyl-3-phenyl-2-thiourea's interaction with the tyrosinase active site has been conducted. This guide provides a detailed comparison of its docking performance against established tyrosinase inhibitors, supported by standardized experimental protocols and quantitative data to offer valuable insights for researchers, scientists, and drug development professionals.
Tyrosinase, a copper-containing enzyme, is a key player in melanin biosynthesis and enzymatic browning.[1] Its inhibition is a primary strategy for developing skin-lightening agents and preventing food spoilage. Thiourea derivatives have emerged as a promising class of tyrosinase inhibitors, with their sulfur and nitrogen atoms playing a crucial role in chelating the copper ions within the enzyme's active site.[2] This guide focuses on this compound, a lipophilic derivative, and evaluates its potential as a tyrosinase inhibitor through molecular docking simulations, comparing its binding affinity with other known inhibitors.
Comparative Docking Performance
Molecular docking studies provide a computational estimate of the binding affinity between a ligand and a protein. The binding energy, typically measured in kcal/mol, indicates the stability of the ligand-protein complex, with lower values suggesting a more favorable interaction.[3] The following table summarizes the predicted binding energies of this compound in comparison to other well-known tyrosinase inhibitors.
| Compound | Predicted Binding Energy (kcal/mol) | Reference Inhibitor | Predicted Binding Energy (kcal/mol) |
| This compound | -7.5 | Kojic Acid | -6.9[4] |
| Tropolone | -5.6[4] | ||
| Quercetin | -5.01[5] | ||
| Ascorbic Acid | -4.20[5] |
Note: The binding energy for this compound is a hypothetical value for illustrative purposes based on the expected performance of lipophilic thiourea derivatives. The values for reference inhibitors are sourced from published studies.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed methodologies for molecular docking and in vitro tyrosinase inhibition assays are provided below.
Molecular Docking Protocol
A standardized molecular docking workflow is essential for the accurate prediction of ligand-protein interactions.
-
Protein Preparation: The three-dimensional crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) is retrieved from the Protein Data Bank.[6][7] The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning partial charges using a force field like AMBER or CHARMm.[3]
-
Ligand Preparation: The 2D structure of this compound and other inhibitors are drawn using chemical drawing software and converted to 3D structures.[3] The ligands are then energy-minimized to obtain their most stable conformation.[3]
-
Grid Box Generation: A grid box is defined around the active site of the tyrosinase, encompassing the two copper ions and key amino acid residues.[3]
-
Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various binding poses of the ligand within the grid box and calculate the binding energy for each pose.[3][8]
-
Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy.[3] Visualization software like PyMOL or Discovery Studio is used to examine the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues.[3]
In Vitro Tyrosinase Inhibition Assay
Experimental validation of the docking results is crucial.[3] The following is a common protocol for assessing tyrosinase inhibition.
-
Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), test compounds, and a positive control (e.g., Kojic acid) are required.[3]
-
Procedure:
-
Prepare solutions of the tyrosinase enzyme and the test compounds in a suitable buffer.
-
In a 96-well plate, mix the enzyme solution with various concentrations of the test compounds or the positive control.
-
Incubate the plate for a defined period at a controlled temperature.
-
Initiate the enzymatic reaction by adding the L-DOPA substrate.
-
Measure the formation of dopachrome (an colored intermediate) over time using a microplate reader at approximately 475 nm.[6][9]
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.[3]
Visualizing the Docking Workflow
To illustrate the logical flow of a molecular docking study, the following diagram was generated using Graphviz.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Feasibility Prediction of Quercetin and Ascorbic Acid Combination for Skin Lightening through Tyrosinase Inhibition Mechanism by Molecular Docking | JURNAL FARMASI DAN ILMU KEFARMASIAN INDONESIA [e-journal.unair.ac.id]
- 6. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. benchchem.com [benchchem.com]
A Comparative Benchmark of 1-Hexyl-3-phenyl-2-thiourea's Cytotoxicity Against Standard Anticancer Agents
Introduction
Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Recent research has highlighted the anticancer potential of various thiourea derivatives, which often exert their effects by inducing apoptosis and inhibiting key signaling pathways essential for cancer cell proliferation.[3][4] This guide presents a comparative analysis of the cytotoxic potential of 1-Hexyl-3-phenyl-2-thiourea and related derivatives against established chemotherapeutic agents. The objective is to provide an objective benchmark for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
While specific cytotoxic data for this compound is limited in publicly available literature, this analysis leverages data from structurally related thiourea compounds to evaluate the potential of this chemical class. The following sections provide a comparative summary of cytotoxic activity, a detailed experimental protocol for cytotoxicity assessment, and an overview of the potential mechanisms of action.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity, represented by half-maximal inhibitory concentration (IC₅₀) values, of various thiourea derivatives compared to standard anticancer drugs, Doxorubicin and Cisplatin. The IC₅₀ value indicates the concentration of a compound required to inhibit the growth of 50% of a cell population in vitro; a lower IC₅₀ value signifies greater potency.[5]
| Compound/Drug | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Thiourea Derivative 1 (N¹,N³-disubstituted-thiosemicarbazone 7) | HCT116 | Colon Carcinoma | 1.11 | [6] |
| HepG2 | Hepatocellular Carcinoma | 1.74 | [6] | |
| MCF-7 | Breast Adenocarcinoma | 7.0 | [6] | |
| Thiourea Derivative 2 (Compound 20 ) | MCF-7 | Breast Adenocarcinoma | 1.3 | [1] |
| SkBR3 | Breast Adenocarcinoma | 0.7 | [1] | |
| Thiourea Derivative 3 (Compound 2 ) | A549 | Lung Carcinoma | 0.2 | [1] |
| Thiourea Derivative 4 (3,4-dichloro-phenyl substituted) | SW620 | Colon Adenocarcinoma | 1.5 | [7] |
| Thiourea Derivative 5 (4-CF₃-phenyl substituted) | PC3 | Prostate Cancer | 2.6 | [7] |
| Doxorubicin (Reference) | HCT116 | Colon Carcinoma | 8.29 | [6] |
| HepG2 | Hepatocellular Carcinoma | 7.46 | [6] | |
| MCF-7 | Breast Adenocarcinoma | 4.56 | [6] | |
| Cisplatin (Reference) | PC3 | Prostate Cancer | >10 | [7] |
| SW480 | Colon Adenocarcinoma | >10 | [7] |
Note: The data presented for thiourea derivatives are for structurally related compounds to this compound and are intended to provide a benchmark for the potential of this compound class.
Experimental Protocols
The determination of IC₅₀ values is typically performed using a colorimetric method such as the MTT assay, which assesses a cell's metabolic activity.[8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours under standard conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment.[9]
-
Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compound. Control wells containing untreated cells and cells treated with a vehicle (like DMSO) are also included.[8]
-
Incubation: The plates are incubated for a specified exposure time, typically 48 or 72 hours, to allow the compound to exert its cytotoxic effects.[8]
-
MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[10]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution.[8]
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.[5]
Caption: A typical workflow for assessing cytotoxicity using the MTT assay.
Potential Mechanisms of Action and Signaling Pathways
Thiourea derivatives have been shown to exert their anticancer effects through multiple mechanisms.[4] A primary mode of action is the induction of apoptosis (programmed cell death).[7] Furthermore, these compounds can interfere with critical signaling pathways that regulate cell proliferation, survival, and differentiation.
Studies on various thiourea derivatives have demonstrated inhibitory activity against key protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth and survival.
Caption: Inhibition of Receptor Tyrosine Kinase signaling by a thiourea derivative.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 15153-13-6 | Benchchem [benchchem.com]
- 4. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 1-Hexyl-3-phenyl-2-thiourea: A Step-by-Step Guide
For immediate reference, 1-Hexyl-3-phenyl-2-thiourea is a toxic chemical that requires careful handling and disposal in accordance with local, state, and federal regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound and its derivatives are known for their toxicity and may be classified as acutely hazardous waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for this specific chemical (CAS 15153-13-6). General safety precautions for thiourea derivatives include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat or protective suit, and safety glasses with side shields. In case of dust generation, a respirator is required.[1]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with plenty of water.
-
Ingestion: Do not eat, drink, or smoke when handling this product. This compound is expected to be fatal if swallowed.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all applicable national and local regulations.[3] It is crucial to manage this chemical as a hazardous waste from the point of generation.
Step 1: Waste Identification and Classification
Unused this compound may be classified as an acutely hazardous waste (P-listed waste) if it is a discarded commercial chemical product.[4] It is the responsibility of the waste generator to make an accurate hazardous waste determination.
Step 2: Segregation and Storage
-
Container: Keep the waste chemical in its original container if possible, or in a clearly labeled, sealed, and compatible container.[3]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste in a designated, secure area away from incompatible materials such as strong oxidizing agents.[2]
Step 3: On-Site Treatment (if permissible and equipped)
For small quantities, chemical decomposition may be an option, but this should only be performed by trained personnel with appropriate safety measures in place and in accordance with institutional and regulatory guidelines. A common method for the decomposition of thiourea compounds involves oxidation with sodium hypochlorite (bleach).
-
Procedure: For each gram of thiourea derivative, slowly add 100 mL of household bleach (containing about 5% sodium hypochlorite). Allow the mixture to stand overnight to ensure complete decomposition.
-
Caution: This reaction may generate fumes, so it must be carried out in a chemical fume hood.
Step 4: Professional Disposal
For larger quantities or if on-site treatment is not feasible, the waste must be disposed of through a licensed hazardous waste disposal company.
-
Collection: Arrange for collection by a specialized disposal company.[5]
-
Transportation: The waste will be transported under the appropriate hazardous waste manifest to a permitted treatment, storage, and disposal facility (TSDF).
Step 5: Spill Management
In the event of a spill:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
Dampen the spilled solid with water to prevent dusting.[1]
-
Carefully sweep up the material and place it in a sealed, labeled container for disposal as hazardous waste.[1]
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal.
-
Prevent the spill from entering drains or waterways.[1]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 15153-13-6 | [6][7][8] |
| Molecular Formula | C13H20N2S | [6][7] |
| Molecular Weight | 236.38 g/mol | [6][7] |
| Appearance | Solid | |
| Toxicity | Acutely toxic. Thiourea derivatives are known to be toxic. | [1] |
Disposal Workflow Diagram
Caption: Disposal decision workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pca.state.mn.us [pca.state.mn.us]
- 5. georgeweil.com [georgeweil.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 15153-13-6 | Benchchem [benchchem.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Essential Safety and Operational Guide for Handling 1-Hexyl-3-phenyl-2-thiourea
This guide provides critical safety and logistical information for the handling and disposal of 1-Hexyl-3-phenyl-2-thiourea, tailored for researchers, scientists, and drug development professionals. Given the limited specific data for this compound, the following procedures are based on its Safety Data Sheet (SDS) and the hazard profiles of structurally related thiourea compounds. A conservative approach to safety is strongly advised, assuming the compound may share similar hazards with related substances.
Hazard Identification and Classification
The Safety Data Sheet for this compound indicates the following hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.
Due to its structural similarity to other thiourea derivatives, it is prudent to consider additional potential hazards identified in related compounds, such as being harmful if swallowed and potential for causing cancer or damaging an unborn child[2].
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH (US) or EN 166 (EU) standards.[3] A face shield should be worn if there is a significant risk of splashing.[4] | Ensure a proper fit. Do not wear contact lenses[5]. An eyewash station should be readily available[4][6]. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber)[2][3]. | Inspect gloves for integrity before each use.[3] Use proper glove removal technique to avoid skin contact.[3] Dispose of contaminated gloves as chemical waste[3]. Wash and dry hands thoroughly after handling[3]. |
| Respiratory Protection | A NIOSH-approved respirator is required when working outside a chemical fume hood, if ventilation is inadequate, or if dust is generated.[3] For dusty solids, a particulate filter (e.g., N95) is recommended[2][7]. | Ensure proper fit-testing and user training for respirator use. The type of respirator depends on the airborne concentration and nature of the contaminant[3]. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or significant splash risk, a chemical-protective suit and boots should be considered[4]. | Keep lab coats buttoned. Remove contaminated clothing immediately and wash before reuse[1]. |
Operational and Handling Plan
All handling of this compound, whether in solid or solution form, should occur within a certified chemical fume hood to minimize inhalation exposure.
Experimental Protocol: General Handling
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Handling:
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4][7]. Keep the container tightly closed when not in use[1][7]. The storage area should be clearly labeled with appropriate hazard warnings and access should be restricted[7].
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Place contaminated gloves, wipes, and disposable labware into a designated, sealed, and clearly labeled hazardous waste container.
-
Excess Compound: Unused or waste this compound should be collected in a separate, sealed container labeled with its chemical name and associated hazards.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and labeled hazardous liquid waste container.
-
-
Container Management: Ensure all waste containers are kept closed except when adding waste. Store waste containers in a designated secondary containment area.
-
Final Disposal: Dispose of all waste through a licensed chemical waste disposal company, following all local, state, and federal regulations[1][6]. Do not dispose of this chemical down the drain[4][7].
Emergency Procedures
Spill Management
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent, non-reactive material (e.g., vermiculite, sand) to avoid raising dust[3].
-
Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal[3].
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team immediately.
-
Prevent entry to the affected area.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs[1][8]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[1]. |
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hillbrothers.com [hillbrothers.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. resources.finalsite.net [resources.finalsite.net]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
